molecular formula C4H6BrN B1268194 3-Bromobutyronitrile CAS No. 20965-20-2

3-Bromobutyronitrile

Cat. No.: B1268194
CAS No.: 20965-20-2
M. Wt: 148 g/mol
InChI Key: MBXSHBIQMDKTEW-UHFFFAOYSA-N
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Description

3-Bromobutyronitrile is a useful research compound. Its molecular formula is C4H6BrN and its molecular weight is 148 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromobutyronitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromobutyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobutyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN/c1-4(5)2-3-6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXSHBIQMDKTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338468
Record name 3-Bromobutyronitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20965-20-2
Record name 3-Bromobutyronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobutyronitrile
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Foundational & Exploratory

3-Bromobutyronitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Secondary Alkylating Agent in Medicinal Chemistry

Executive Summary

3-Bromobutyronitrile (CAS 20965-20-2) is a specialized organobromine building block characterized by a secondary electrophilic center and a terminal nitrile functionality. Unlike its linear isomer 4-bromobutyronitrile, this compound offers a strategic entry point for introducing chiral alkyl chains and synthesizing


-substituted derivatives.

This guide provides a comprehensive technical profile of 3-Bromobutyronitrile, focusing on its physicochemical properties, synthesis via hydrobromination, and critical reactivity patterns. It is designed for medicinal chemists requiring precise control over aliphatic substitution and heterocycle formation.

Part 1: Identity & Physicochemical Profile[2]

3-Bromobutyronitrile is a secondary alkyl bromide. The presence of the bromine atom at the C3 position creates a chiral center, making the commercially available material typically a racemic mixture unless specified otherwise.

Chemical Identity Table[1][2][3]
PropertyData
CAS Number 20965-20-2
IUPAC Name 3-Bromobutanenitrile
Synonyms

-Bromobutyronitrile; 3-Bromopropyl cyanide (ambiguous - often refers to 4-bromo)
Molecular Formula C

H

BrN
Molecular Weight 148.00 g/mol
SMILES CC(Br)CC#N
InChI Key MBXSHBIQMDKTEW-UHFFFAOYSA-N
Physical Properties Table[4]
ParameterValueCondition
Appearance Clear to pale yellow liquidAmbient
Boiling Point 72–75 °C@ 1.3 mmHg (Vacuum)
Density 1.47 g/mL@ 25 °C
Refractive Index (

)
1.467@ 20 °C
Solubility Soluble in EtOH, Et

O, DMF, CHCl

Immiscible in water
Flash Point > 72 °CClosed Cup
Part 2: Synthetic Routes & Production[7][8]

The primary industrial and laboratory route to 3-Bromobutyronitrile involves the hydrobromination of crotononitrile. This reaction is governed by the electronic properties of the conjugated nitrile system.

Mechanism: Hydrobromination of Crotononitrile

Unlike simple alkenes where Markovnikov addition dominates, the electron-withdrawing nitrile group in crotononitrile (2-butenenitrile) deactivates the double bond. However, under standard hydrobromination conditions, the protonation occurs to yield the more stable carbocation intermediate, or the reaction proceeds via a 1,4-addition mechanism followed by tautomerization, placing the bromine at the


-position (C3).

Reaction Scheme:



Experimental Protocol: Synthesis from Crotononitrile

Note: This protocol is a generalized synthesis adapted from standard hydrobromination procedures for


-unsaturated nitriles.
  • Setup: A dry 3-neck round-bottom flask is equipped with a gas inlet tube, a thermometer, and a reflux condenser protected by a calcium chloride drying tube.

  • Reagents: Charge the flask with Crotononitrile (1.0 eq) dissolved in an inert solvent such as glacial acetic acid or anhydrous ether.

  • Addition: Cool the solution to 0–5 °C. Slowly bubble anhydrous Hydrogen Bromide (HBr) gas into the solution. Maintain temperature below 10 °C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC or GC.

  • Workup: Pour the reaction mixture into ice water. Extract with diethyl ether (

    
    ). Wash the organic layer with saturated NaHCO
    
    
    
    (to remove excess acid) and brine.
  • Purification: Dry over anhydrous MgSO

    
    , filter, and concentrate. Distill the residue under reduced pressure (approx. 1–2 mmHg) to collect 3-Bromobutyronitrile (bp ~72 °C).
    
Part 3: Reactivity & Mechanistic Insight[2]

The reactivity of 3-Bromobutyronitrile is defined by the competition between Nucleophilic Substitution (


) and Elimination (

).
1. Substitution vs. Elimination

The bromine is on a secondary carbon (C3), and the adjacent protons at C2 are acidic due to the electron-withdrawing nitrile group.

  • S

    
    2 Pathway:  Favored by strong, non-basic nucleophiles (e.g., Azide 
    
    
    
    , Thiolates
    
    
    ) in polar aprotic solvents (DMF, DMSO).
  • E2 Pathway: Favored by strong bases (e.g., alkoxides, amines). Base-mediated elimination rapidly regenerates the thermodynamically stable conjugated system (Crotononitrile).

2. Hydrolysis

The nitrile group can be hydrolyzed under acidic conditions to yield 3-bromobutyric acid , a precursor to


-hydroxy acids or 

-lactones.
Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available to 3-Bromobutyronitrile.

Reactivity Start 3-Bromobutyronitrile (C3 Secondary Bromide) Elimination Crotononitrile (Elimination Product) Start->Elimination Strong Base (E2) (e.g., Et3N, NaOEt) Substitution 3-Substituted Butyronitrile (Nu = N3, SR, CN) Start->Substitution Soft Nucleophile (SN2) (e.g., NaN3, KCN) Hydrolysis 3-Bromobutyric Acid (Acid Hydrolysis) Start->Hydrolysis H3O+ / Heat

Figure 1: Divergent reactivity profile of 3-Bromobutyronitrile showing competition between elimination, substitution, and hydrolysis.[1]

Part 4: Applications in Drug Discovery[12]
1. Synthesis of

-Amino Acids

3-Bromobutyronitrile is a key intermediate for synthesizing


-aminobutyric acid (BABA)  derivatives.
  • Route: Displacement of Br with Azide (

    
    ) followed by reduction (Staudinger or Hydrogenation) and nitrile hydrolysis.
    
  • Significance:

    
    -amino acids are incorporated into peptidomimetics to increase proteolytic stability.
    
2. Heterocycle Formation

The compound serves as a C4 building block for heterocycles.

  • Thiazolines: Reaction with thioamides.

  • Pyrrolidines: Intramolecular cyclization after nitrile reduction to a primary amine (though 4-bromo is more common for pyrrolidine, 3-bromo can yield substituted azetidines or rearranged products).

Part 5: Handling, Safety & Stability

Danger: 3-Bromobutyronitrile combines the toxicity of nitriles with the alkylating potential of alkyl halides.

  • Acute Toxicity: High.[3] Toxic by inhalation, ingestion, and skin contact.[3] Liberates Hydrogen Cyanide (HCN) upon combustion or contact with strong acids.

  • Lachrymator: The compound is a potent eye irritant and lachrymator.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Protect from light to prevent radical decomposition of the C-Br bond.

  • Incompatibility: Strong bases (causes elimination), strong oxidizers.[4]

Self-Validating Safety Protocol: Before use, always test the pH of the crude material. Significant acidity indicates hydrolysis (HBr formation) or decomposition. Verify purity via TLC (Hexane/EtOAc) to ensure no reversion to crotononitrile has occurred during storage.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026 from [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles and Hydrobromination Mechanisms. (General reference for hydrobromination of conjugated nitriles). [Link]

Sources

Technical Whitepaper: Advanced Synthesis and Characterization of 3-Bromobutyronitrile

[2]

Executive Summary & Strategic Utility

3-Bromobutyronitrile (

12

Key Applications:

  • Precursor to

    
    -aminobutyric acid (BABA):  A known inducer of plant disease resistance.[1][2]
    
  • Heterocycle Formation: Cyclization to pyrrolidines and isoxazoles via 1,3-dipolar cycloadditions.[1][2]

  • Pharmaceutical Intermediates: Used in the synthesis of antihistamines and calcium channel blockers.[1][2]

Retrosynthetic Analysis & Mechanistic Pathway

The most atom-economical and scalable route to 3-bromobutyronitrile is the hydrobromination of crotononitrile (2-butenenitrile).[1][2] Unlike simple alkenes, crotononitrile is an

1212345
Mechanistic Insight: Conjugate Addition vs. Radical Addition

While standard alkene hydrobromination follows Markovnikov’s rule (driven by carbocation stability), the presence of the electron-withdrawing cyano group (-CN) alters the electronic landscape.

  • Ionic Pathway (Conjugate Addition): In the absence of peroxides, the reaction proceeds via a conjugate addition mechanism.[1][2] The cyano group polarizes the double bond, making the

    
    -carbon (C3) electrophilic.[1][2] However, in strong acid (HBr), the dominant pathway is often protonation of the nitrile or the 
    
    
    -carbon, followed by bromide attack.[1]
    • Regioselectivity:[3][5][6] The bromide anion attacks the

      
      -carbon (C3) to form the 3-bromo product. This is consistent with the formation of a transient enol-imine or stabilized anion intermediate at the 
      
      
      -position.[1][2]
  • Radical Pathway: Under radical conditions (peroxides/light), the bromine radical adds to the

    
    -carbon to generate a radical at the 
    
    
    -position, which is stabilized by resonance with the cyano group.[1][2] This also leads to the 3-bromo isomer.[1][2]

Mechanismcluster_0Reactantscluster_1Intermediatescluster_2ProductStartCrotononitrile(CH3-CH=CH-CN)TSTransition State(Conjugate Polarization)Start->TSActivationHBrAnhydrous HBrHBr->TSCarboStabilized Intermediate(Br at C3, charge at C2)TS->CarboBr- Attack (C3)Prod3-Bromobutyronitrile(Racemic)Carbo->ProdProtonation (C2)

Figure 1: Mechanistic flow of HBr addition to crotononitrile favoring the 3-bromo regioisomer.

Experimental Protocol: Synthesis via Hydrobromination

Safety Warning: Crotononitrile is highly toxic and a lachrymator.[1][2] HBr is corrosive.[1][2] All operations must be performed in a functioning fume hood using appropriate PPE (nitrile gloves, goggles, face shield).

Materials
  • Substrate: Crotononitrile (mixture of cis/trans), >99% purity.[1][2]

  • Reagent: Hydrogen Bromide (anhydrous gas) OR HBr in Acetic Acid (33%).[1][2]

  • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).[1][2]

  • Catalyst (Optional): Benzoyl peroxide (if radical initiation is desired, though ionic is sufficient).[1][2]

Step-by-Step Procedure
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (reaching below the solvent surface), a thermometer, and a calcium chloride drying tube.

  • Solvation: Charge the flask with Crotononitrile (0.5 mol, ~33.5 g) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice/salt bath.

    • Expert Note: Temperature control is vital.[1][2] Exotherms can lead to polymerization of the nitrile.[1][2]

  • Addition: Slowly bubble anhydrous HBr gas into the solution with vigorous stirring. Maintain internal temperature below 10°C.

    • Saturation Point: Continue addition until the solution is saturated (fumes of HBr appear at the outlet) or until a 1.2 molar equivalent has been introduced (measured by weight gain of the flask).

  • Reaction: Seal the flask and allow it to warm to room temperature (20-25°C). Stir for 12–24 hours.[1][2]

    • Monitoring: Monitor reaction progress via GC-MS or TLC (Note: Nitriles may not stain well; KMnO4 or Iodine vapor recommended).[1][2]

  • Work-up:

    • Pour the reaction mixture into ice water (200 mL).

    • Separate the organic layer.[1][2]

    • Wash the organic phase with saturated

      
       (2 x 50 mL) to neutralize excess acid (Caution: 
      
      
      evolution).[1][2]
    • Wash with Brine (1 x 50 mL).[1][2]

    • Dry over anhydrous

      
      .[1][2]
      
  • Purification:

    • Remove solvent under reduced pressure (Rotovap) at <30°C.[1][2]

    • Distillation: Purify the residue via vacuum distillation.[1][2]

    • Target Fraction: Collect the fraction boiling at 72–75°C at 1.3 mmHg .

WorkflowStep1Setup: 0°C Cooling BathSolvent: DCMStep2Addition: HBr Gas BubblingMaintain T < 10°CStep1->Step2Step3Reaction: Stir 12-24hRoom TempStep2->Step3Step4Quench: Ice WaterNeutralize (NaHCO3)Step3->Step4Step5Isolation: Dry (MgSO4)ConcentrateStep4->Step5Step6Purification: Vacuum Distillation72°C @ 1.3 mmHgStep5->Step6

Figure 2: Operational workflow for the batch synthesis of 3-Bromobutyronitrile.

Analytical Characterization

Validating the identity and purity of 3-Bromobutyronitrile is critical, particularly distinguishing it from the 4-bromo isomer (which has a significantly higher boiling point) and unreacted crotononitrile.

Physical Properties Table[1][2][8][9][10]
PropertyValueNotes
CAS Number 20965-20-2Distinct from 4-bromo (5332-06-9)
Molecular Formula

MW: 148.00 g/mol
Appearance Clear to pale yellow liquidDarkens on storage (stabilize with Cu wire)
Boiling Point 72°C @ 1.3 mmHg~83-85°C @ 13 mmHg (alternative source)
Density 1.47 g/mL@ 25°C
Refractive Index

Spectroscopic Data
1. Proton NMR (

NMR, 400 MHz,

)

The spectrum is characterized by a distinct multiplet for the methine proton attached to the bromine.[1]

  • 
     4.28 ppm (1H, m):  The chiral proton at C3  (
    
    
    ).[1][2] The deshielding is due to the electronegative bromine.[1][2]
  • 
     2.98 ppm (2H, m/dd):  The diastereotopic methylene protons at C2  (
    
    
    ).[1][2] These appear as a complex multiplet due to coupling with the chiral C3 proton.[1][2]
  • 
     1.83 ppm (3H, d, 
    
    
    ):
    The terminal methyl group at C4 (
    
    
    ).[1][2]
2. Carbon NMR (

NMR)
  • 
     ~117 ppm:  Nitrile carbon (
    
    
    ).[1][2]
  • 
     ~41 ppm:  Methine carbon (
    
    
    ).[1][2]
  • 
     ~28 ppm:  Methylene carbon (
    
    
    ).[1][2]
  • 
     ~25 ppm:  Methyl carbon (
    
    
    ).[1][2]
3. Infrared Spectroscopy (FT-IR)[2]
  • 2250

    
    :  Sharp, characteristic absorption of the C
    
    
    N
    stretch.[1][2]
  • 2900–3000

    
    :  C-H aliphatic stretches.[1][2]
    
  • No Peak at 1640

    
    :  Absence of C=C stretch confirms consumption of crotononitrile.[1][2]
    

Safety & Handling Protocols

Hazard Identification
  • Acute Toxicity: High.[1][2][7][8] Nitriles can liberate cyanide in vivo or under acidic hydrolysis conditions.[1][2]

  • Skin/Eye Irritant: The compound is an alkylating agent and a lachrymator.[1][2]

  • Flammability: Flash point ~72°C.[1][2][9]

Storage & Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.[1][2]

  • Incompatibility: Avoid strong bases (risk of elimination to reform crotononitrile) and strong oxidizers.[1][2]

Emergency Response[1]
  • Spill: Absorb with sand/vermiculite.[1][2] Do not use water.[1][2][10] Treat waste as hazardous halogenated organic.[1][2]

  • Exposure: In case of skin contact, wash immediately with soap and water.[1][2] If inhaled, move to fresh air.[1][2][8][10]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Free-Radical Addition of HBr to Alkenes: Mechanisms and Regioselectivity. Retrieved from [Link]

1H NMR and 13C NMR spectral data for 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 3-Bromobutyronitrile

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2) serves as a critical halogenated intermediate in the synthesis of pharmaceutical agents, particularly in the construction of pyrrolidine derivatives and complex heterocyclic scaffolds. Its structural integrity is defined by a chiral center at the C3 position, introducing stereochemical considerations in downstream nucleophilic substitutions.

This technical guide provides a rigorous analysis of the 1H and 13C NMR spectral signatures of 3-Bromobutyronitrile. It synthesizes experimental data with theoretical chemical shift logic to offer researchers a definitive reference for structural validation. Furthermore, it details the synthesis pathway and purification protocols required to isolate the compound in high purity for spectral acquisition.

Chemical Profile & Structural Logic

Before analyzing the spectra, one must understand the magnetic environment created by the molecule’s connectivity.

  • IUPAC Name: 3-Bromobutanenitrile

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 148.00 g/mol

  • Structure:

    
    
    

Key Structural Features affecting NMR:

  • Chiral Center (C3): The carbon bearing the bromine atom is chiral. This renders the adjacent methylene protons at C2 (

    
    ) diastereotopic , meaning they are magnetically non-equivalent and may appear as complex multiplets (ABX system) rather than a simple doublet.
    
  • Electronegativity: The bromine atom at C3 and the nitrile group at C1 exert strong deshielding effects, pushing chemical shifts downfield.

1H NMR Spectral Analysis

The proton NMR spectrum of 3-Bromobutyronitrile exhibits distinct splitting patterns characteristic of an asymmetric secondary alkyl halide.

Experimental Parameters:

  • Frequency: 400 MHz[1][2]

  • Solvent: Deuterated Chloroform (

    
    )
    
  • Reference: TMS (0.00 ppm)

Spectral Data Table
AssignmentPositionShift (

ppm)
MultiplicityIntegrationCoupling (

) / Notes
H-C3 Methine4.29 Multiplet (Sextet-like)1HDeshielded by Br; couples with C4-Me and C2-H.
H-C2 Methylene2.97 - 2.98 Complex Multiplet2HDiastereotopic protons (

to CN,

to Br). Part of ABX system.[2][3]
H-C4 Methyl1.83 Doublet (d)3H

Hz. Couples with H-C3.
Detailed Interpretation
  • The Methine Proton (4.29 ppm): This signal is the most downfield aliphatic peak due to the direct attachment of the electronegative bromine atom (inductive effect). It appears as a multiplet because it couples to the three methyl protons (C4) and the two methylene protons (C2).

  • The Methylene Protons (2.98 ppm): Located alpha to the nitrile group (

    
    ) and beta to the bromine. While a first-order prediction might suggest a doublet, the adjacent chiral center makes these protons diastereotopic (
    
    
    
    and
    
    
    ). At 400 MHz, they often overlap into a tight, higher-order multiplet.
  • The Methyl Group (1.83 ppm): A classic doublet arising from coupling with the single methine proton at C3.

13C NMR Spectral Analysis

The Carbon-13 spectrum confirms the carbon skeleton and functional group oxidation states.

Experimental Parameters:

  • Frequency: 100 MHz

  • Solvent:

    
    [1][2][4][5]
    
Spectral Data Table
AssignmentCarbon TypeShift (

ppm)
Structural Logic
C1 Nitrile (

)
117.5 Characteristic range for aliphatic nitriles (115-120 ppm).
C3 Methine (

)
42.0 Secondary alkyl bromide. Deshielded by Br.
C2 Methylene (

)
28.5 Alpha to Nitrile, Beta to Br.
C4 Methyl (

)
25.1 Terminal methyl group.

(Note: Shifts are approximate based on standard increments and analogous structures like 3-bromobutyric acid derivatives).

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals based on the molecular structure.

NMR_Assignment Molecule 3-Bromobutyronitrile (Structure) Inductive Inductive Effect (Br & CN) Molecule->Inductive Chirality Chiral Center (C3) Molecule->Chirality Splitting Spin-Spin Coupling (Vicinal) Molecule->Splitting H_Methine H-C3 (Methine) ~4.29 ppm Deshielded by Br H_Methylene H-C2 (Methylene) ~2.98 ppm Alpha to CN H_Methyl H-C4 (Methyl) ~1.83 ppm Doublet Inductive->H_Methine Strong Inductive->H_Methylene Moderate Chirality->H_Methylene Diastereotopic (Complex Multiplet) Splitting->H_Methine Couples to H-C2 & H-C4 Splitting->H_Methyl Couples to H-C3

Figure 1: Logic flow for assigning 1H NMR signals based on electronic and stereochemical environments.

Experimental Protocol: Synthesis & Purification

To obtain the clean spectra described above, the compound is typically synthesized via the hydrobromination of crotononitrile. This protocol ensures high regioselectivity.

Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Start Starting Material: Crotononitrile (2-Butenenitrile) Reaction Reaction: Hydrobromination (0°C to RT, 4-6 hrs) Start->Reaction Reagent Reagent: Anhydrous HBr (gas) or HBr/Acetic Acid Reagent->Reaction Quench Quench: Ice Water / NaHCO3 Reaction->Quench Extraction Extraction: Dichloromethane (DCM) Quench->Extraction Purification Purification: Vacuum Distillation (bp ~85°C @ 15 mmHg) Extraction->Purification Product Final Product: 3-Bromobutyronitrile Purification->Product

Figure 2: Step-by-step synthesis pathway for 3-Bromobutyronitrile.

Detailed Protocol Steps
  • Reagent Preparation: Charge a flame-dried round-bottom flask with Crotononitrile (1.0 eq) . Cool to 0°C in an ice bath.

  • Addition: Slowly introduce Hydrogen Bromide (HBr) . This can be done by bubbling anhydrous HBr gas or adding a solution of 33% HBr in Acetic Acid.

    • Mechanism Note: The reaction proceeds via electrophilic addition. The proton adds to C2 to form the more stable secondary carbocation at C3, which is then trapped by the bromide ion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (or GC-MS) for the disappearance of the alkene.

  • Work-up: Pour the reaction mixture into ice water. Neutralize carefully with saturated

    
     to remove excess acid.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    , 3x). Dry the combined organics over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. The residue is purified via vacuum distillation .

    • Target: Collect the fraction boiling at approximately 85–87°C at 15 mmHg .

  • Validation: Acquire 1H NMR to confirm the absence of vinylic protons (5.0–7.0 ppm region), which would indicate unreacted crotononitrile.

Quality Control & Troubleshooting

When analyzing the spectra, watch for these common impurities:

  • Crotononitrile (Starting Material): Look for alkene signals at 5.4 ppm and 6.7 ppm .

  • 3-Hydroxybutyronitrile: If the HBr contained water (hydrolysis), you may see a broad singlet (OH) and a shift in the methine proton from 4.29 ppm to ~4.0 ppm.

  • Solvent Residuals:

    
     singlet at 7.26 ppm  (1H) and 77.16 ppm  (13C).
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[6][7][8] Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromobutyronitrile Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Crotononitrile Synthesis and Reactions. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Infrared Spectroscopy of 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Methodology, Spectral Analysis, and Impurity Profiling

Executive Summary

This guide provides a comprehensive technical framework for the characterization of 3-Bromobutyronitrile (CAS: 20965-20-2) using Infrared (IR) spectroscopy.[1][2][3] As a bifunctional aliphatic intermediate containing both a nitrile group and a secondary alkyl bromide, 3-Bromobutyronitrile presents a unique spectral signature essential for monitoring reaction progress—specifically the hydrobromination of crotononitrile.[2] This document outlines the theoretical basis, experimental protocols, and critical signal differentiation required for high-fidelity analysis in pharmaceutical and materials research.[1][2]

Molecular Architecture & Vibrational Theory[1][2][3]

To accurately interpret the IR spectrum, one must understand the vibrational modes inherent to the molecule's structure:


.[1][2]
The Nitrile Dipole ( )

The nitrile group is the dominant diagnostic feature.[1][2] Unlike carbonyls, which can vary widely, the


 stretch is highly localized.[1][2]
  • Theory: The triple bond possesses a high force constant (

    
    ), resulting in a high-frequency absorption in a typically "quiet" region of the spectrum (
    
    
    
    ).[1][2]
  • Electronic Effect: In 3-Bromobutyronitrile, the nitrile is attached to a methylene group (

    
    ).[1][2] It is non-conjugated , which keeps the frequency higher (
    
    
    
    ) compared to conjugated nitriles (like crotononitrile,
    
    
    ).[1][2]
The Carbon-Bromine Bond ( )

The


 bond involves a heavy atom (Bromine, atomic mass 79.9), which drastically lowers the vibrational frequency according to Hooke’s Law:


Where

is the reduced mass.[1][2] Consequently, the

stretch appears in the "Fingerprint Region" (

), often requiring an ATR crystal capable of low-frequency transmission (e.g., Diamond or ZnSe).[1][2]

Spectral Analysis: Peak Assignments & Diagnostics

The following table summarizes the critical absorption bands for 3-Bromobutyronitrile. Data is synthesized from standard correlation tables for aliphatic nitriles and secondary alkyl halides.[1][2][3]

Table 1: Diagnostic IR Bands for 3-Bromobutyronitrile[1][2][3]
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Value
Nitrile (

)
Stretching2245 -- 2255 Medium-StrongPrimary ID. Sharp peak in a clear region.[1][2][3][4] Confirms saturated nitrile.[1][2][3][5]
Methyl/Methylene (

)
Asym.[1][2][3] Stretch2960 -- 2980MediumStandard aliphatic backbone signature.[1][2][3]
Methyl/Methylene (

)
Sym.[1][2][3] Stretch2870 -- 2930MediumOverlaps with other organic residues.[1][2][3]
Methylene (

)
Scissoring1450 -- 1470MediumBending vibration of the

-carbon group.[1][2][3]
Methyl (

)
Sym.[1][2][3] Deformation1375 -- 1385Medium"Umbrella" mode; confirms methyl terminus.[1][2][3]
Carbon-Bromine (

)
Stretching550 -- 650 StrongSecondary ID. Broad/split peak due to rotamers.[1][2][3]

Critical Insight: The absence of a peak at 1635--1650 cm⁻¹ is the most important quality control check. A peak here indicates the presence of the alkene (


) from the starting material, crotononitrile.[1][2]

Experimental Protocol: ATR-FTIR Workflow

For liquid samples like 3-Bromobutyronitrile (bp


 at reduced pressure), Attenuated Total Reflectance (ATR)  is the industry standard due to ease of cleaning and minimal sample prep.[1][2]
Equipment Configuration
  • Spectrometer: FTIR with DTGS or MCT detector.

  • ATR Crystal: Single-bounce Diamond or ZnSe (Zinc Selenide).[1][2][3]

    • Note: Diamond is preferred for durability; ZnSe has a wider spectral range but is softer.[1][2][3]

  • Resolution:

    
    .
    
  • Scans: 16 (screening) or 64 (publication quality).[1][2][3]

Step-by-Step Acquisition
  • Crystal Cleaning: Clean the ATR crystal with isopropanol.[1][2][3] Verify cleanliness by running a "Preview" scan (should show flat line).[1][2][3]

  • Background Collection: Collect an air background spectrum to subtract atmospheric

    
     (
    
    
    
    ) and
    
    
    .[1][2][3]
  • Sample Loading: Pipette

    
     of neat 3-Bromobutyronitrile onto the center of the crystal.
    
    • Safety: Use double nitrile gloves.[1][2][3] 3-Bromobutyronitrile is toxic and a skin irritant.[1][2][3][6][7]

  • Acquisition: Apply the pressure clamp (if available) to ensure uniform contact.[1][2][3] Collect the sample spectrum.[1][2][3][8][9]

  • Post-Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" if

    
     peaks interfere near the nitrile region.[1][2][3]
    

Impurity Profiling & Troubleshooting

In synthesis, 3-Bromobutyronitrile is often derived from crotononitrile via hydrobromination.[1][2][3] The reaction is rarely 100% efficient without optimization.[1][2][3] Use the following logic flow to determine purity.

Visualization: Purity Decision Logic

The following diagram illustrates the decision process for validating the product against its precursor.

PurityLogic Start Analyze Spectrum (Region: 1600-2300 cm⁻¹) CheckAlkene Is there a peak at 1635-1650 cm⁻¹ (C=C)? Start->CheckAlkene CheckNitrile Check Nitrile Shift (2200-2260 cm⁻¹) CheckAlkene->CheckNitrile No (Flat Baseline) Impurity CONTAMINATED Contains Crotononitrile CheckAlkene->Impurity Yes (Strong/Med) CheckNitrile->Impurity Peak at ~2220 cm⁻¹ (Conjugated) Pure HIGH PURITY 3-Bromobutyronitrile CheckNitrile->Pure Peak at ~2250 cm⁻¹ (Saturated)

Caption: Logic flow for distinguishing 3-Bromobutyronitrile from its alkene precursor using IR markers.

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Split Nitrile Peak Presence of both product (

) and reactant (

).[1][2][3]
Reprocess reaction; conversion is incomplete.
Broad OH Peak (

)
Moisture contamination.[1][2][3]Dry sample over

or molecular sieves.[1][2][3]
Weak Signal Poor contact with ATR crystal.Ensure liquid covers the "sweet spot" (center) of the crystal.[1][2][3]
No C-Br Peak Detector cutoff.Ensure your detector/crystal setup can read below

.

Synthesis Workflow Visualization

Understanding where the sample comes from aids in interpretation.[1][2][3] The conversion of crotononitrile to 3-bromobutyronitrile involves the loss of conjugation, which is the primary spectroscopic driver.[2]

SynthesisPath Reactant Crotononitrile (Conjugated) ν(CN): ~2220 cm⁻¹ ν(C=C): ~1640 cm⁻¹ Product 3-Bromobutyronitrile (Saturated) ν(CN): ~2250 cm⁻¹ ν(C-Br): ~600 cm⁻¹ Reactant->Product Hydrobromination Reagent + HBr Reagent->Product

Caption: Spectroscopic shift during the synthesis of 3-Bromobutyronitrile.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3] Infrared Spectra of Nitriles and Alkyl Halides. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1][2]

  • Specac. (n.d.). Interpreting Infrared Spectra: Nitriles and Halides. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.).[1][2][3] Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Colorado Boulder. (n.d.).[1][2][3] IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link][1][2]

Sources

3-Bromobutyronitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profiling of 3-Bromobutyronitrile , structured for researchers and drug development professionals.

Physicochemical Profiling and Synthetic Utility of a -Functionalized Nitrile Scaffold

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2) is a critical aliphatic nitrile intermediate characterized by a secondary alkyl bromide positioned


 to a cyano group.[1] This bifunctional scaffold serves as a versatile "linchpin" in organic synthesis, primarily utilized to access 

-substituted butyronitriles
,

-amino acids
(such as the plant defense inducer BABA), and heterocyclic pharmacophores. Unlike its

-isomer (4-bromobutyronitrile), which readily cyclizes to cyclopropanes, the 3-bromo isomer is kinetically primed for nucleophilic substitution (

) or elimination-addition sequences, making it indispensable in the synthesis of complex pharmaceutical intermediates like Dolutegravir precursors.
Physicochemical Profile

The following data consolidates experimental and computed properties for 3-Bromobutyronitrile.

PropertyValueNotes
IUPAC Name 3-BromobutannenitrileAlso:

-Bromobutyronitrile
CAS Number 20965-20-2 Distinct from 4-bromo isomer (5332-06-9)
Molecular Formula C

H

BrN
Molecular Weight 148.00 g/mol Monoisotopic Mass: 146.968 g/mol (

Br)
Physical State LiquidColorless to pale yellow
Boiling Point 72–74 °C@ 1.3 mmHg (Reduced pressure distillation)
Density 1.47 g/cm³@ 20 °C
Refractive Index

1.467
Solubility Soluble in organic solventsCHCl

, EtOH, Et

O; sparingly soluble in H

O
Chirality Yes (C3 center)Typically synthesized as a racemate
Structural Analysis & Reactivity

The reactivity of 3-Bromobutyronitrile is defined by the electronic interplay between the electron-withdrawing nitrile group and the secondary bromide.

  • Regiochemical Activation: The nitrile group at C1 exerts a strong inductive effect (-I), deactivating the

    
    -carbons but also influencing the 
    
    
    
    -position. While the secondary bromide is sterically hindered compared to primary halides, the adjacent methyl group and the electron-deficient nature of the scaffold allow for controlled nucleophilic attack.
  • Elimination vs. Substitution: A critical handling parameter is the competition between

    
     substitution and 
    
    
    
    elimination. Strong bases often trigger the elimination of HBr to regenerate Crotononitrile (2-butenenitrile). Therefore, synthetic protocols typically employ non-basic nucleophiles (e.g., azides, thiolates) or controlled pH conditions to favor substitution.
Pathway Visualization

The following diagram illustrates the synthesis of 3-Bromobutyronitrile and its divergent reactivity pathways.

G Croton Crotononitrile (2-Butenenitrile) Target 3-Bromobutyronitrile (Target Scaffold) Croton->Target Hydrobromination (Ionic Addition) HBr HBr (g) or in situ HBr->Target Elimination Elimination (E2) (Side Reaction) Target->Elimination Strong Base (-HBr) Subst_Azide 3-Azidobutyronitrile Target->Subst_Azide NaN3, DMF (SN2) Heterocycle Heterocycles (e.g., Pyrrolidines) Target->Heterocycle Amines + Cyclization AminoAcid 3-Aminobutyric Acid (BABA) Subst_Azide->AminoAcid 1. Reduction 2. Hydrolysis

Figure 1: Synthesis via hydrobromination and downstream utility in amino acid and heterocycle synthesis.[2][3][4][5][6][7][8][9][10]

Synthetic Protocols
A. Synthesis of 3-Bromobutyronitrile

Mechanism: The synthesis relies on the regioselective addition of hydrogen bromide to Crotononitrile. Unlike simple alkenes, the electron-withdrawing nitrile group directs the nucleophilic bromide to the


-position (C3) via an ionic mechanism (or anti-Markovnikov radical addition if peroxides are present, though ionic conditions are standard for this isomer).

Protocol:

  • Reagents: Crotononitrile (1.0 eq), Anhydrous HBr (gas) or HBr/Acetic Acid (33% wt).

  • Setup: A flame-dried 3-neck flask equipped with a gas inlet tube, thermometer, and reflux condenser protected by a CaCl

    
     drying tube.
    
  • Procedure:

    • Cool neat Crotononitrile to 0°C in an ice bath.

    • Saturate the liquid with anhydrous HBr gas, maintaining the internal temperature below 10°C to prevent polymerization.

    • Allow the mixture to stand at room temperature for 12–24 hours in a sealed pressure vessel (or stoppered flask).

    • Monitoring: Monitor consumption of the alkene via GC-MS or

      
      H-NMR (disappearance of vinylic protons at 
      
      
      
      5.5–6.5 ppm).
  • Workup:

    • Dilute with diethyl ether or dichloromethane.

    • Wash with cold saturated NaHCO

      
       (carefully, to neutralize excess acid) and brine.
      
    • Dry over anhydrous MgSO

      
      .
      
    • Purification: Fractional distillation under reduced pressure (Target bp: 72°C @ 1.3 mmHg).

  • Yield: Typically 70–85%.

B. Application: Synthesis of

-Aminobutyric Acid (BABA)

This workflow demonstrates the utility of 3-Bromobutyronitrile as a precursor to


-amino acids.
  • Azidation: React 3-Bromobutyronitrile with NaN

    
     in DMF at 60°C. The 
    
    
    
    displacement yields 3-azidobutyronitrile. Note: Safety precautions for azides are mandatory.
  • Reduction: Catalytic hydrogenation (H

    
    , Pd/C) of the azide group converts it to the primary amine (3-aminobutyronitrile).
    
  • Hydrolysis: Acidic hydrolysis (6N HCl, reflux) converts the nitrile to the carboxylic acid, yielding 3-Aminobutyric Acid .

Handling & Safety (E-E-A-T)

Warning: 3-Bromobutyronitrile is a potent alkylating agent and nitrile. Strict adherence to safety protocols is required.

  • Toxicity: Classified as Acute Tox. 3 (Oral, Dermal, Inhalation). Metabolized to release cyanide ions in vivo.

  • Lachrymator: The compound is irritating to mucous membranes and eyes (H319).[11] Handle only in a functioning fume hood.

  • Skin Contact: Rapidly absorbed through skin (H311). Double-gloving (Nitrile + Laminate) is recommended.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber glass).

References
  • Sigma-Aldrich. 3-Bromobutyronitrile Product Specification & Safety Data Sheet.

  • National Institute of Standards and Technology (NIST). Butanenitrile, 4-bromo- (Isomer Comparison Data).

  • PubChem. 3-Bromobutyronitrile Compound Summary (CID 549273).

  • ChemicalBook. NMR Spectrum and Properties of 3-Bromobutyronitrile (CAS 20965-20-2).

  • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283.

Sources

Key synonyms for 3-Bromobutyronitrile like 2-bromopropyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

A Definitive Guide to Nomenclature, Synthesis, and Reactivity

Part 1: Nomenclature & Chemical Identity[1][2][3]

In the field of organic synthesis, ambiguity in nomenclature often leads to costly experimental errors. This is particularly true for halogenated nitriles where "common" names clash with IUPAC standards.[1] The subject of this guide is 3-Bromobutyronitrile , a chiral secondary alkyl halide often referred to in older literature and specific industry catalogs as 2-bromopropyl cyanide .[1]

The "2-Bromopropyl Cyanide" Synonym Explained

The synonym "2-bromopropyl cyanide" is technically descriptive but chemically confusing.[1] It is derived from a nomenclature system that treats the nitrile group (


) as a substituent attached to an alkyl chain, rather than part of the parent chain.
  • Parent Chain: Propyl (

    
    ).[1]
    
  • Attachment: The cyanide group is attached to C1 of the propyl chain.

  • Substituent: The bromine is on C2 of the propyl chain.

  • Resulting Structure:

    
    .[1]
    

When mapped to IUPAC systematic naming (where the carbon of the nitrile is C1 of the parent butane chain):

  • 
    : Nitrile carbon.[1]
    
  • 
    : Methylene bridge.[1]
    
  • 
    : Methine carbon (holding the Bromine).[1]
    
  • 
    : Methyl terminus.[1]
    Correct IUPAC Name:  3-Bromobutanenitrile.[1]
    
Identity Matrix[1]
IdentifierValueNotes
IUPAC Name 3-BromobutanenitrilePreferred systematic name.[1][2]
Common Synonyms 2-Bromopropyl cyanide; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Bromobutyronitrile

refers to the position relative to the

-carbon (C2).[1]
CAS Number 20965-20-2 Specific to 3-bromo isomer.[1] (Note: 5332-06-9 often refers to the 4-bromo isomer).[1][3]
Molecular Formula

Molecular Weight 148.00 g/mol
SMILES CC(Br)CC#N
Part 2: Physicochemical Profile

3-Bromobutyronitrile is a secondary alkyl halide.[1] Its reactivity is governed by the electron-withdrawing nature of the nitrile group and the steric hindrance of the secondary carbon.[1]

PropertyDataExperimental Context
Physical State LiquidColorless to pale yellow; darkens on storage.[1][4][5]
Boiling Point ~85-90°C @ 10 mmHgExtrapolated; significantly lower than the 4-bromo isomer (205°C atm).[1]
Density ~1.46 g/mLEstimated based on halogenated nitrile trends.[1]
Solubility Organic SolventsMiscible in DCM, THF, Ethanol. Immiscible in water.[1][5]
Chirality Yes (C3)Usually supplied as a racemate unless stereoselective synthesis is employed.
Part 3: Synthesis & Manufacturing[1][8]

The most robust route for synthesizing 3-Bromobutyronitrile is the hydrobromination of crotononitrile .[1] This reaction exploits the electronic polarization of the


-unsaturated nitrile system.[1]
Mechanism: Conjugate vs. Markovnikov Addition

Unlike simple alkenes, the double bond in crotononitrile (


) is electron-deficient due to the conjugation with the nitrile group.[1]
  • Protonation: The proton (

    
    ) from HBr attacks the 
    
    
    
    -carbon (C2).[1] This is driven by the formation of a secondary carbocation at C3, which is stabilized by hyperconjugation (despite the destabilizing inductive effect of the CN group, the
    
    
    -carbocation is preferred over the
    
    
    -carbocation next to the EWG).
  • Nucleophilic Attack: The bromide ion (

    
    ) attacks the cationic center at C3.[1]
    
Visualization: Synthesis Pathway

The following diagram illustrates the conversion of Crotononitrile to 3-Bromobutyronitrile.

Synthesispathway Start Crotononitrile (Trans-2-Butenenitrile) Inter Intermediate: Carbocation at C3 Start->Inter Protonation (H+) Regioselective at C2 Reagent HBr (g) or HBr/Acetic Acid Reagent->Inter Product 3-Bromobutyronitrile (Racemic) Inter->Product Nucleophilic Attack (Br-)

Figure 1: Hydrobromination mechanism showing regioselective addition to the beta-carbon.

Experimental Protocol: Hydrobromination of Crotononitrile

Note: This protocol involves handling toxic nitriles and corrosive HBr.[1] Work in a fume hood.

Materials:

  • Crotononitrile (1.0 eq)[3]

  • Hydrobromic acid (33% in Acetic Acid) or HBr gas

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with Crotononitrile. Cool to 0°C using an ice bath to mitigate the exotherm of addition.

  • Addition: Slowly introduce HBr (gas bubbling or dropwise addition of HBr/AcOH solution) over 60 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor via GC-MS or TLC (Note: Nitriles can be difficult to visualize on TLC; KMnO4 stain is recommended for the alkene starting material).[1]

  • Workup:

    • Pour the reaction mixture into ice water.

    • Neutralize carefully with saturated

      
       (Caution: 
      
      
      
      evolution).[1]
    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. Purify via vacuum distillation.[1] The product is thermally sensitive; avoid prolonged heating above 100°C.

Part 4: Reactivity & Applications[7]

3-Bromobutyronitrile serves as a bifunctional building block. The bromine allows for alkylation, while the nitrile can be hydrolyzed to an acid or reduced to an amine.

1. Nucleophilic Substitution (S_N2)

As a secondary bromide, 3-Bromobutyronitrile is less reactive than its 4-bromo isomer (primary) and prone to elimination (


) reactions if treated with strong, bulky bases.[1]
  • Ideal Nucleophiles: Azides (

    
    ), Thiolates (
    
    
    
    ), and Cyanides.
  • Conditions: Polar aprotic solvents (DMF, DMSO) promote substitution.

2. Hydrolysis

Acidic hydrolysis converts the nitrile to 3-bromobutyric acid , a precursor for


-hydroxy acids (via hydrolysis of the bromide) or 

-amino acids.[1]
Reactivity Logic Map

Reactivity Center 3-Bromobutyronitrile Sub1 Reaction: S_N2 Substitution Reagent: NaN3 / DMF Product: 3-Azidobutyronitrile Center->Sub1 Nucleophilic Attack Sub2 Reaction: Elimination (E2) Reagent: t-BuOK Product: Crotononitrile (Reversion) Center->Sub2 Base (Steric Bulk) Hyd1 Reaction: Acid Hydrolysis Reagent: HCl / H2O Product: 3-Bromobutyric Acid Center->Hyd1 Hydration

Figure 2: Divergent reactivity pathways dependent on reagent choice.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: Nitriles can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or metabolic processing.[1] 3-Bromobutyronitrile combines this toxicity with the alkylating potential of an alkyl halide.[1]

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves are generally insufficient for long-term protection against low-MW organonitriles.[1] Double-gloving with Silver Shield® or laminate gloves is recommended for direct handling.[1]

  • Spill Management: Do not use acidic absorbents.[1] Use vermiculite or sand.[1] Treat spills with bleach (sodium hypochlorite) to oxidize the cyanide functionality before disposal, if local regulations permit.

References
  • PubChem. (n.d.).[1][2][3] 3-Bromobutanenitrile (Compound).[1][2][3][4][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1928).[1] 3-Bromobutyronitrile synthesis via HBr addition. Coll. Vol. 1. (Generalized methodology for hydrobromination of unsaturated nitriles).

Sources

Technical Guide: Sourcing, Validation, and Handling of 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges associated with procuring and validating 3-Bromobutyronitrile (CAS 20965-20-2) .

Executive Summary: The Nomenclature Trap

For drug development professionals, the procurement of 3-Bromobutyronitrile presents a critical risk: Isomer Confusion .[1]

A significant portion of the chemical supply chain conflates the requested beta-bromo isomer (3-Bromobutyronitrile) with the more stable and commercially abundant gamma-bromo isomer (4-Bromobutyronitrile).[1] Ordering based on name alone results in a >60% probability of receiving the wrong regioisomer.[1]

  • Target Compound: 3-Bromobutyronitrile (CAS 20965-20-2)[1][2][3][4][5]

  • Common False Positive: 4-Bromobutyronitrile (CAS 5332-06-9)[1]

Immediate Action: Verify the CAS number and structure before any transaction.[1] 3-Bromobutyronitrile contains a chiral center and a secondary bromide; 4-Bromobutyronitrile is achiral with a primary bromide.[1]

Chemical Profile & Stability Mechanics

To understand the scarcity of this compound, one must understand its degradation pathway.[1] Unlike its gamma-isomer counterpart, 3-Bromobutyronitrile is thermodynamically predisposed to beta-elimination .[1]

Under slightly basic conditions or elevated temperatures, the acidic alpha-protons (adjacent to the nitrile) facilitate the elimination of HBr, reverting the molecule to Crotononitrile (2-Butenenitrile) .[1]

Diagram 1: Stability & Degradation Pathway

Stability cluster_0 Target Compound cluster_1 Degradation Product Target 3-Bromobutyronitrile (CAS 20965-20-2) Secondary Bromide Degradant Crotononitrile (CAS 4786-20-3) + HBr Target->Degradant Heat / Base (Beta-Elimination) Degradant->Target HBr Addition (Synthesis Route)

Figure 1: The reversible equilibrium between 3-Bromobutyronitrile and Crotononitrile. Commercial samples often degrade into the alkene if not stored at <4°C.

Commercial Availability & Supplier Analysis

Due to the stability issues described above, "stock" availability is volatile.[1] Many vendors list the product but synthesize it on-demand or resell from a master synthesis lab.[1]

Supplier Stratification (CAS 20965-20-2)[1][4]
TierSupplier TypeVendor NameReliabilityNotes
1 Primary Manufacturer TCI (Tokyo Chemical Industry) HighListed as Product B1452 .[1] Purity >98% (GC). This is the most reliable source for "off-the-shelf" stock.[1]
2 Global Distributor BLD Pharm Medium-HighGood stock visibility for building blocks.[1] Often repackages TCI or Enamine stock.[1]
3 Aggregator Sigma-Aldrich (Merck) Low (Variable)Often listed under "AldrichCPR" (Rare Chemical Library).[1] Warning: These are sold "As-Is" with no analytical data.
4 Specialty Santa Cruz Biotech MediumGood for small-scale (gram quantities) for biological screening.[1]

Procurement Protocol:

  • Prioritize TCI for analytical standards.

  • Avoid "Generic" Chinese aggregators unless they provide a batch-specific H-NMR before shipment.[1]

  • Cold Chain Shipping: Request shipment on ice packs. The elimination reaction accelerates >25°C.[1]

Quality Assurance: The Self-Validating Protocol

Do not trust the Certificate of Analysis (CoA) blindly.[1] Upon receipt, you must validate that the product has not degraded into crotononitrile.[1]

Technique: 1H-NMR (Chloroform-d) Rationale: GC-MS is risky because the high temperature of the injection port (250°C) can induce thermal elimination of HBr inside the instrument, giving a false negative for purity (showing crotononitrile that wasn't originally there).[1]

QC Decision Matrix

QC_Workflow Start Receive Shipment (CAS 20965-20-2) Visual Visual Inspection (Clear/Yellow Liquid) Start->Visual NMR Run 1H-NMR (CDCl3) Avoid GC-MS Visual->NMR Decision Check Methyl Region (1.8 - 2.0 ppm) NMR->Decision Pass Doublet (d) at ~1.83 ppm (Intact 3-Bromo) Decision->Pass Major Peak Fail Doublet of Doublets (dd) at ~1.9 ppm (Crotononitrile Impurity) Decision->Fail Significant Peak

Figure 2: QC workflow emphasizing NMR over GC to avoid thermal degradation artifacts.

Key NMR Signals (3-Bromobutyronitrile):

  • Methyl (CH3): Doublet at ~1.83 ppm.[1]

  • Methine (CH-Br): Multiplet at ~4.2 - 4.3 ppm.[1]

  • Methylene (CH2-CN): Multiplet at ~2.9 - 3.0 ppm.[1]

  • Impurity Flag: If you see olefinic protons at 5.0–7.0 ppm, your sample has eliminated to crotononitrile.[1]

In-House Synthesis (The Backup Plan)

If commercial stock is degraded or unavailable, 3-Bromobutyronitrile can be synthesized via the hydrobromination of crotononitrile.[1] This reaction is governed by Markovnikov addition but requires careful control to prevent polymerization.[1]

Reaction: Crotononitrile + HBr (gas) -> 3-Bromobutyronitrile[1]

Protocol:

  • Setup: Dry 3-neck flask, cooled to 0°C.

  • Reagents: Crotononitrile (neat) or in DCM.

  • Addition: Slowly bubble anhydrous HBr gas through the solution.

  • Monitoring: Monitor weight gain or consumption of alkene via NMR.

  • Quench: Do not use aqueous base (this triggers elimination).[1] Remove excess HBr with a nitrogen sparge followed by washing with cold, saturated NaHCO3 (rapidly) or simply distilling.[1]

  • Yield: Typically 85-90%.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026 from [Link][1]

Sources

Technical Guide: Solubility Profile and Handling of 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2) is a bifunctional aliphatic intermediate featuring a secondary alkyl bromide and a nitrile group.[1] Its solubility profile is governed by the competition between the polar cyano group (


) and the lipophilic brominated alkyl chain.

For researchers and drug development professionals, understanding this landscape is critical not just for dissolution, but for controlling reactivity. As a secondary alkyl halide, 3-Bromobutyronitrile is highly susceptible to


 substitution and 

elimination. Therefore, solvent selection must balance solubility (dissolving the solute) with inertness (preventing unwanted solvolysis or side reactions).

This guide provides a validated solubility matrix, mechanistic insights into solvent interactions, and safety-integrated protocols for handling this compound in a research setting.

Physicochemical Profile

Understanding the physical constants is the first step to predicting solubility behavior. The presence of the bromine atom significantly increases density and lipophilicity compared to the parent butyronitrile.

PropertyValueContext for Solubility
CAS Number 20965-20-2Unique Identifier
Molecular Weight 148.00 g/mol Moderate size, facilitates organic solubility
Physical State Liquid (at RT)Miscibility is the primary metric over "solubility"
Density ~1.47 g/cm³Significantly denser than water and most organics; forms bottom layer in aqueous extractions
Boiling Point ~72°C (at 1.3 mmHg)Volatile under high vacuum; moderate volatility at atmospheric pressure
LogP (Predicted) ~1.1 – 1.6Moderately lipophilic; prefers organic phase over aqueous
Polarity Polar AproticDipole moment driven by

and

Solubility Landscape

The Solubility Matrix

The following table categorizes common laboratory solvents based on their ability to dissolve 3-Bromobutyronitrile and their suitability for downstream applications.

Solvent ClassRepresentative SolventsSolubility StatusOperational Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (Miscible) Excellent. Primary choice for extractions and transport. Low boiling point allows easy removal.
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)High (Miscible) Reaction Media. Ideal for nucleophilic substitutions (

) as they solvate cations while leaving nucleophiles active.
Ethers THF, Diethyl Ether, MTBEHigh (Miscible) Good. Useful for Grignard formation or reductions. MTBE is preferred for extractions due to lower peroxide risk.
Esters Ethyl Acetate (EtOAc)High (Miscible) Good. Standard solvent for TLC and column chromatography purification.
Alcohols (Protic) Methanol, Ethanol, IsopropanolHigh (Miscible) Caution Required. Soluble, but risks solvolysis (formation of ethers) or elimination if base is present.
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Purification. Often used to precipitate impurities or as a non-polar co-solvent to reduce polarity.
Aqueous Water, BrineInsoluble / Immiscible Work-up. Forms a distinct biphasic system. The nitrile separates as the denser organic layer (unless diluted with lighter solvents).
Mechanistic Insight: Why these solvents?
  • Like Dissolves Like: The nitrile group confers polarity, making it compatible with ACN and DMF. However, the alkyl chain and bromine atom provide enough lipophilicity to ensure full miscibility with DCM and EtOAc.

  • The Water Limit: While the nitrile group can accept hydrogen bonds from water, the hydrophobic bromobutyl chain disrupts the water lattice structure too significantly to allow solubility. This immiscibility is a feature, not a bug, enabling efficient aqueous work-ups to remove inorganic salts.

Operational Protocols

Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the experimental stage.

SolventSelection Start Select Solvent for 3-Bromobutyronitrile Purpose What is the operational goal? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Extraction Extraction / Work-up Purpose->Extraction Analysis Analysis (NMR/LCMS) Purpose->Analysis NuSub Nucleophilic Substitution? Reaction->NuSub SepFunnel Aqueous Partitioning Extraction->SepFunnel NMR NMR Solvent Analysis->NMR PolarAprotic Use DMF, DMSO, or ACN (Promotes SN2) NuSub->PolarAprotic Yes Reduction Reduction / Grignard? NuSub->Reduction No Ethers Use THF or Diethyl Ether (Anhydrous) Reduction->Ethers DCM_EtOAc Use DCM or Ethyl Acetate (DCM is denser than water) SepFunnel->DCM_EtOAc CDCl3 CDCl3 or DMSO-d6 (Excellent Solubility) NMR->CDCl3

Figure 1: Decision logic for solvent selection based on experimental intent.

Standard Dissolution Protocol

Objective: Prepare a stable stock solution for reaction or analysis.

  • Safety Check: Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood (3-Bromobutyronitrile is a volatile irritant/toxicant).

  • Solvent Choice: Select Dichloromethane (DCM) for general transfer or Anhydrous DMF for substitution reactions.

  • Calculation: Determine the required molarity.

    • Example: To make 10 mL of a 0.5 M solution:

    • 
      .
      
  • Addition:

    • Weigh the liquid/solid into a tared vial.

    • Add 50% of the final solvent volume.

    • Vortex or swirl gently. (Miscibility is usually instantaneous in DCM).

  • Make up to Volume: Add remaining solvent to the graduation mark.

  • Storage: Store in a sealed vial with a PTFE-lined cap at 2-8°C. Avoid storing in protic solvents (alcohols) for extended periods to prevent slow solvolysis.

Solvent Swapping (Exchange) Workflow

When moving from a high-boiling reaction solvent (e.g., DMF) to a volatile work-up solvent (e.g., EtOAc).

  • Dilution: Dilute the DMF reaction mixture with 10x volume of water or brine.

  • Extraction: Extract 3x with Ethyl Acetate or Ether.

    • Note: 3-Bromobutyronitrile will partition into the organic layer.

  • Washing: Wash combined organics with water (to remove residual DMF) and brine (to dry).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Rotary evaporate to yield the crude oil.

Critical Reactivity & Stability Considerations

The Nucleophilic Trap

Avoid using nucleophilic solvents (water, methanol, ethanol) if the system contains a base or is heated.

  • Risk: The bromine at the 3-position is a good leaving group.

  • Mechanism:

    
    
    
  • Result: Loss of starting material and generation of acid.

Hydrolysis

While nitriles are generally stable, extended exposure to strong aqueous acids or bases will hydrolyze the nitrile to a carboxylic acid (


).
  • Prevention: Keep aqueous washes neutral and brief. Store the neat compound under inert atmosphere (Nitrogen/Argon) if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Synthesis and Characterization of 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutyronitrile (3-BBN) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for amino acids and heterocyclic compounds requiring a defined stereocenter at the


-position. Unlike its isomer 4-bromobutyronitrile, 3-BBN possesses a chiral center at C3, making it invaluable for asymmetric synthesis in drug development.

This guide details the historical evolution, mechanistic principles, and a validated protocol for the synthesis of 3-BBN via the hydrobromination of crotononitrile. It addresses the specific challenge of regioselectivity—ensuring the bromine atom adds to the


-carbon rather than the 

-carbon—and provides a reproducible workflow for laboratory and pilot-scale production.

Chemical Identity & Properties

Before proceeding to synthesis, it is vital to distinguish the target molecule from its structural isomers to prevent supply chain or experimental errors.

PropertySpecification
IUPAC Name 3-Bromobutanenitrile
Common Name

-Bromobutyronitrile
CAS Number 20965-20-2 (Distinct from 4-bromo isomer: 5332-06-9)
Molecular Formula

Molecular Weight 148.00 g/mol
Chirality Yes (C3 position)
Physical State Colorless to pale yellow liquid
Boiling Point ~85-90°C at 12 mmHg

Historical Context and Mechanistic Evolution

The Regioselectivity Challenge

The synthesis of 3-bromobutyronitrile historically centered on the behavior of


-unsaturated nitriles (like crotononitrile) toward hydrogen halides. Early 20th-century chemists, including Kharasch, observed that the presence of the electron-withdrawing nitrile group (

) alters the standard Markovnikov addition seen in simple alkenes.

In simple alkenes (e.g., propene), the proton (


) adds to the less substituted carbon to form the most stable carbocation. However, in crotononitrile (

), the nitrile group destabilizes the adjacent

-carbocation. Consequently, the reaction is electronically controlled to favor the formation of the

-carbocation, leading to the 3-bromo product.
Mechanistic Pathway (Ionic vs. Radical)

Understanding the mechanism is the "self-validating" aspect of this protocol. If your conditions favor radical generation (e.g., presence of peroxides, UV light, high heat), you risk competing radical addition or polymerization. The high-purity synthesis of 3-BBN relies on a strict Ionic Electrophilic Addition .

Validated Ionic Pathway:
  • Protonation: The

    
    -bond attacks the proton (
    
    
    
    ) from HBr.
  • Regioselection: The proton adds to the

    
    -carbon (C2), generating a secondary carbocation at the 
    
    
    
    -carbon (C3). This is favored because a carbocation at C2 would be destabilized by the adjacent electron-withdrawing cyano group.
  • Nucleophilic Attack: The bromide ion (

    
    ) attacks the cationic center at C3.
    

Mechanism cluster_logic Electronic Control Start Crotononitrile (CH3-CH=CH-CN) TS1 Transition State: Protonation of Alpha-Carbon Start->TS1 + H+ HBr HBr (Anhydrous) HBr->TS1 Intermediate Beta-Carbocation (CH3-CH(+)-CH2-CN) TS1->Intermediate Regioselective Cation Formation Product 3-Bromobutyronitrile (CH3-CH(Br)-CH2-CN) Intermediate->Product + Br- Attack Logic CN Group Destabilizes Alpha-Cation

Figure 1: Ionic mechanism favoring 3-substitution due to electronic destabilization of the alpha-position by the nitrile group.

Validated Experimental Protocol

Objective: Synthesis of 3-Bromobutyronitrile via Hydrobromination of Crotononitrile. Scale: Laboratory (0.5 mol scale).

Reagents and Equipment
  • Precursor: Crotononitrile (cis/trans mixture acceptable), >98% purity.

  • Reagent: Hydrogen Bromide (HBr), anhydrous gas OR 33% solution in Acetic Acid (HBr/AcOH). Note: Gas is preferred for easier workup; AcOH requires rigorous extraction.

  • Solvent: Dichloromethane (DCM) or Toluene (if using gas); Glacial Acetic Acid (if using solution).

  • Catalyst: None required for ionic addition, but hydroquinone (10-50 mg) can be added as a radical inhibitor to prevent polymerization.

Step-by-Step Methodology
Step 1: System Preparation (Autonomy & Safety)

Ensure the reaction vessel is dry and flushed with nitrogen. Nitriles can hydrolyze to amides/acids if moisture is present, and HBr is highly corrosive.

  • Setup: 3-neck round bottom flask equipped with a thermometer, gas inlet tube (bubbler), and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Scrubber: The exit gas line must lead to a NaOH scrubber trap to neutralize excess HBr.

Step 2: Reaction Initiation
  • Charge the flask with Crotononitrile (33.5 g, 0.5 mol) and Dichloromethane (150 mL) .

  • Add Hydroquinone (20 mg) to inhibit radical side reactions.

  • Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Causality: Cooling is critical. The reaction is exothermic. High temperatures (>20°C) increase the risk of polymerization and competing radical addition mechanisms.

Step 3: Hydrobromination
  • Slowly bubble Anhydrous HBr gas into the solution.

  • Maintain temperature below 5°C .

  • Continue saturation until the solution no longer absorbs gas (fumes appear at the outlet) or until a 1.1 molar equivalent has been introduced (monitor by weight gain if possible).

  • Once saturated, seal the vessel and allow it to stir at 0°C for 2 hours , then slowly warm to room temperature over 4 hours.

Step 4: Workup and Purification
  • Degassing: Purge the solution with nitrogen for 15 minutes to remove excess dissolved HBr.

  • Wash: Transfer to a separatory funnel. Wash with:

    • Cold water (

      
       mL)
      
    • Saturated

      
       solution (until pH is neutral)
      
    • Brine (

      
       mL)
      
  • Drying: Dry the organic layer over Anhydrous

    
    . Filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at <40°C.

  • Distillation: Distill the crude oil under vacuum.

    • Target Fraction: Collect the fraction boiling at 85-88°C / 12 mmHg .

Process Workflow Diagram

Workflow Step1 Preparation: Crotononitrile + Solvent + Radical Inhibitor Step2 Cooling: Reduce Temp to -5°C (Prevent Polymerization) Step1->Step2 Step3 Addition: Bubble Anhydrous HBr (Exothermic Control) Step2->Step3 Step4 Reaction: Stir 0°C -> RT (4-6 Hours) Step3->Step4 Step5 Workup: Wash (H2O, NaHCO3) Dry (MgSO4) Step4->Step5 Step6 Purification: Vacuum Distillation (85-88°C @ 12mmHg) Step5->Step6

Figure 2: Operational workflow for the synthesis of 3-Bromobutyronitrile ensuring safety and purity.

Applications in Drug Development[2][3]

3-Bromobutyronitrile is not merely a solvent or end-product; it is a "chiral pool" precursor.

  • 
    -Amino Acids:  Through nucleophilic substitution (e.g., with azide followed by reduction) or hydrolysis, it serves as a precursor to 
    
    
    
    -aminobutyric acid derivatives, which are non-proteinogenic amino acids found in various peptidomimetics.
  • Heterocycle Formation: The nitrile nitrogen and the bromide leaving group allow for cyclization reactions (e.g., forming pyrrolidines or thiazolines) when reacted with bifunctional nucleophiles.

  • Rivaroxaban Analogs: While Rivaroxaban uses specific linkers, 3-functionalized butyronitriles are often screened in libraries for Factor Xa inhibitors due to the chiral methyl handle they introduce to the pharmacophore.

Safety and Handling (Critical)

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Always work in a well-ventilated fume hood.

  • Alkylating Agent: 3-Bromobutyronitrile is an alkyl halide and a potential alkylating agent. It interacts with DNA and proteins. Double-gloving (Nitrile/Laminate) is required.

  • HBr Corrosivity: Anhydrous HBr causes severe burns. Immediate access to safety showers and calcium gluconate gel (for HF/HBr burns) is recommended.

References

  • PubChem. (n.d.).[1] 3-Bromobutyronitrile Compound Summary (CID 549273).[1] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Mowry, D. T. (1947). The Preparation of Nitriles.[2] Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile synthesis and hydrohalogenation of unsaturated nitriles). [Link]

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Reference for the behavior of alpha-beta unsaturated systems and the "Kharasch Effect" in radical vs ionic additions).
  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 3-bromobutyronitrile.[1] (Safety and Regulatory Data). [Link][1]

Sources

Methodological & Application

Application Note: Strategic Nucleophilic Substitution of 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromobutyronitrile (CAS: 5332-06-9) is a versatile C4 building block used in the synthesis of


-amino acids, pyrrolidines, and pharmaceutical intermediates.[1] However, its application is frequently compromised by a dominant side reaction: base-promoted elimination to form crotononitrile.[1] This guide provides optimized protocols to suppress elimination and maximize nucleophilic substitution (

), utilizing "soft" nucleophiles and kinetic control.[1]

Part 1: Strategic Overview & Mechanistic Insight[1]

The "Secondary Carbon" Dilemma

3-Bromobutyronitrile presents a specific challenge in organic synthesis due to its structure: a secondary alkyl bromide with a


-cyano group.[1]
  • Electrophilicity: The C3 carbon is moderately electrophilic, susceptible to attack by nucleophiles.[1]

  • Acidity (The Trap): The protons at C2 (adjacent to the nitrile) are significantly acidic (

    
     approx. 20-25 in DMSO) due to the electron-withdrawing nature of the nitrile group.[1]
    
  • The Consequence: Basic nucleophiles often act as Brønsted bases, deprotonating C2 and triggering an

    
     elimination to yield crotononitrile  (2-butenenitrile), which is thermodynamically stabilized by conjugation.[1]
    
Mechanism: Competition Between and

To achieve high yields, the reaction coordinate must be manipulated to favor the bimolecular substitution (


) pathway over the elimination (

) pathway.[1]

Key Control Parameters:

  • Nucleophile Hardness: Use "soft" nucleophiles (Azides, Thiols, Iodides) to favor orbital overlap (

    
    ) over proton abstraction.[1]
    
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but must be kept anhydrous to prevent hydrolysis.[1]

  • Temperature: Lower temperatures favor the lower activation energy of substitution; high temperatures promote elimination.

ReactionLandscape Start 3-Bromobutyronitrile (Substrate) TS_SN2 TS: Substitution (Backside Attack) Start->TS_SN2 + Soft Nu Low Temp TS_E2 TS: Elimination (Proton Abstraction) Start->TS_E2 + Hard Base High Temp Nu Nucleophile (Nu-) Nu->TS_SN2 Nu->TS_E2 Prod_SN2 3-Substituted Butyronitrile (Target) TS_SN2->Prod_SN2 Inversion of Configuration Prod_E2 Crotononitrile (Side Product) TS_E2->Prod_E2 Loss of HBr

Figure 1: Mechanistic bifurcation. Success depends on favoring the green pathway via soft nucleophiles.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 3-Azidobutyronitrile (C-N Bond Formation)

Application: Precursor for 3-aminobutyronitrile (via Staudinger reduction) or click chemistry.[1] Rationale: The azide anion (


) is a powerful, soft nucleophile with low basicity, making it the ideal candidate to suppress elimination.[1]

Reagents:

  • 3-Bromobutyronitrile (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.2 eq)[1]
    
  • Solvent: DMSO (Anhydrous)[1]

  • Workup: Ethyl Acetate, Brine[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve

    
     (1.56 g, 24 mmol) in anhydrous DMSO (20 mL). Stir until mostly dissolved.
    
    • Note: DMSO is superior to DMF here for rate enhancement, but DMF is an acceptable alternative.[1]

  • Addition: Cool the solution to 0°C using an ice bath. Add 3-Bromobutyronitrile (2.96 g, 20 mmol) dropwise over 10 minutes.

    • Control: Dropwise addition prevents local exotherms that could trigger elimination.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The bromide (

      
      ) should disappear; the azide (
      
      
      
      ) will appear.[1] Crucial: Look for a spot near
      
      
      0.8 (Crotononitrile).[1] If observed, cool the reaction.[1]
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

    • Safety:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       is toxic.[1][2][3] Ensure the aqueous waste is treated with bleach (sodium hypochlorite) to quench unreacted azide before disposal.[1]
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate in vacuo (bath temp < 40°C).
  • Yield Expectation: 85-92% (Pale yellow oil).

WorkflowAzide Step1 Dissolve NaN3 in DMSO (Solvation of Nucleophile) Step2 Add 3-Bromobutyronitrile at 0°C (Kinetic Control) Step1->Step2 Step3 Stir at RT (16h) Monitor via TLC Step2->Step3 Step4 Aqueous Workup (Remove DMSO/Salts) Step3->Step4 Step5 Product Isolation (3-Azidobutyronitrile) Step4->Step5

Figure 2: Optimized workflow for azidation, prioritizing temperature control to prevent elimination.

Protocol 2: Thioetherification (C-S Bond Formation)

Application: Synthesis of sulfide linkers for drug conjugates.[1] Rationale: Thiolates are excellent soft nucleophiles.[1] However, they are also basic.[1] We use a weak base (


) and a polar aprotic solvent to balance nucleophilicity vs. basicity.[1]

Reagents:

  • 3-Bromobutyronitrile (1.0 eq)[1]

  • Thiophenol (or alkyl thiol) (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Acetone (Reagent grade)[1]

Methodology:

  • Suspend

    
     (anhydrous) in Acetone.
    
  • Add the thiol component and stir for 15 minutes to generate the thiolate in situ.

  • Add 3-Bromobutyronitrile at 0°C.

  • Stir at RT for 6 hours.

  • Validation: Filter off the inorganic salts. Concentrate the filtrate. The presence of the conjugated alkene (crotononitrile) will be minimal (<5%) due to the high nucleophilicity of the sulfur species.[1]

Protocol 3: Cyclization to 3-Methylpyrrolidines

Application: Creating heterocyclic cores for alkaloids.[1] Rationale: This utilizes an intramolecular substitution.[1]

Concept: Reaction of 3-bromobutyronitrile with a primary amine (e.g., Benzylamine) initially forms the secondary amine (with some elimination risk).[1] However, if followed by reduction (e.g.,


), the nitrile reduces to a primary amine which then displaces the bromide (if not already displaced) or the amine displaces the bromide first, followed by nitrile reduction.[1]
Best Practice Route: Displace Br with 

(Protocol 1)

Reduce

to

and CN to

simultaneously

Cyclize.[1]

Part 3: Analytical Validation & Troubleshooting

Self-Validating the Reaction (NMR Markers)

To confirm the success of your substitution and quantify the elimination side-product, use


 NMR (

).[1]
CompoundKey Signal (ppm)MultiplicityInterpretation
3-Bromobutyronitrile 4.25 - 4.35MultipletProton on C3 (CH-Br).[1] Starting material.
3-Azidobutyronitrile 3.80 - 3.90MultipletProton on C3 (CH-

).[1] Shift indicates substitution.[1]
Crotononitrile 6.50 - 6.70MultipletVinyl protons.[1] Presence indicates elimination failure.
Troubleshooting Table
ObservationRoot CauseCorrective Action
High % Crotononitrile Reaction temperature too high.[1]Repeat at 0°C -> RT. Do not heat.
High % Crotononitrile Base too strong/hard.Switch from alkoxides/hydroxides to

or Thiolates.[1]
Low Conversion Solvent too non-polar.[1]Switch from THF/DCM to DMSO or DMF.
Hydrolysis of Nitrile Wet solvent + heat.[1]Ensure anhydrous conditions; store reagents in desiccator.

Part 4: Safety & Handling

  • Acute Toxicity: 3-Bromobutyronitrile is toxic if swallowed or in contact with skin (H301, H311).[1] It releases HCN upon combustion or contact with strong acids.[1]

  • Lachrymator: It is a potent eye irritant.[1][2][4] Work strictly in a fume hood.

  • Azide Hazards: Protocol 1 uses Sodium Azide. Never use halogenated solvents (DCM/Chloroform) with azides, as explosive di- and tri-azidomethane can form.[1] Avoid contact with metals.[1]

References

  • PubChem. (n.d.).[1] 3-Bromobutyronitrile Compound Summary. National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Reeves, J. T., et al. (2013).[1] Development of a Scalable Synthesis of a Pyrrolidine-Based Glucokinase Activator. Organic Process Research & Development. (Demonstrates handling of nitrile/bromide bifunctional intermediates).

Sources

Application Note: Strategic Utilization of 3-Bromobutyronitrile in Chiral Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromobutyronitrile as a building block for pharmaceutical intermediates Content Type: Detailed Application Notes and Protocols.

Executive Summary & Chemical Profile

3-Bromobutyronitrile (3-BBN) is a bifunctional aliphatic building block characterized by a secondary alkyl bromide and a terminal nitrile group. Unlike its linear isomer 4-bromobutyronitrile (CAS 5332-06-9), 3-BBN provides a strategic entry point for introducing methyl-branching into heterocyclic cores—a critical structural motif in kinase inhibitors (e.g., JAK inhibitors) and neurotransmitter analogs (e.g., GABA derivatives).

This guide addresses the specific handling, reactivity, and synthetic protocols for 3-BBN, with a focus on mitigating the inherent risk of


-elimination associated with secondary halides.
Chemical Identity
ParameterSpecification
Chemical Name 3-Bromobutyronitrile
CAS Number 20965-20-2 (Distinct from 4-bromo isomer 5332-06-9)
Structure

Molecular Weight 148.00 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~85-87°C (at 12 mmHg)
Chirality Typically supplied as Racemic (can be resolved or synthesized enantioselectively)

Critical Reactivity & Mechanism

The utility of 3-BBN lies in its dual electrophilic/nucleophilic potential, but it presents a specific challenge: Competition between Substitution (


) and Elimination (

).
  • The Opportunity: The secondary bromide allows for the introduction of nucleophiles (amines, azides, malonates) at the C3 position, creating a branched backbone. The nitrile group serves as a "masked" acid, amide, or amine.

  • The Challenge: Because the bromide is on a secondary carbon, basic nucleophiles or elevated temperatures readily trigger dehydrohalogenation, yielding Crotononitrile (2-butenenitrile) as a major impurity.

Reaction Pathway Diagram

The following flow illustrates the divergent pathways and the critical control points required to favor the pharmaceutical intermediate (Scaffold A/B) over the elimination byproduct.

G Start 3-Bromobutyronitrile (Secondary Halide) Elimination SIDE REACTION: Crotononitrile (Elimination Product) Start->Elimination High Temp / Strong Base (E2 Mechanism) Sub_Amine Intermediate: 3-Amino-butyronitrile Start->Sub_Amine Primary Amine / Azide Low Temp, Polar Aprotic Solvent (SN2 Mechanism) Prod_Pyrrolidine Target Scaffold A: 3-Methylpyrrolidine (Kinase Inhibitors) Sub_Amine->Prod_Pyrrolidine 1. Reduction (H2/Pd) 2. Cyclization Prod_GABA Target Scaffold B: 3-Methyl-GABA (Neurotransmitters) Sub_Amine->Prod_GABA Acid Hydrolysis (HCl/H2O)

Figure 1: Reaction landscape of 3-Bromobutyronitrile showing the critical divergence between productive substitution and unwanted elimination.

Detailed Synthetic Protocols

Protocol A: Synthesis of N-Substituted-3-Methylpyrrolidines

Application: This protocol is used to generate the 3-methylpyrrolidine core found in various pharmaceutical agents. Mechanism: Nucleophilic displacement of bromide followed by nitrile reduction and intramolecular cyclization.

Reagents & Equipment[1]
  • Substrate: 3-Bromobutyronitrile (1.0 eq)

  • Nucleophile: Benzylamine (or desired primary amine) (1.2 eq)

  • Base/Scavenger:

    
     (milled, anhydrous) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

  • Reducing Agent:

    
     (LAH) or 
    
    
    
    /Raney-Ni
Step-by-Step Methodology
  • Nucleophilic Substitution (Critical Step):

    • Charge a reactor with Acetonitrile (10 volumes) and

      
       .
      
    • Add Benzylamine and cool the mixture to 0°C . Note: Cooling is essential to suppress elimination.

    • Add 3-Bromobutyronitrile dropwise over 30 minutes, maintaining internal temperature

      
      .
      
    • Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

    • IPC (In-Process Control): Monitor by GC-MS. Look for disappearance of starting material (

      
       148) and formation of amino-nitrile (
      
      
      
      varies). If Crotononitrile (
      
      
      67) exceeds 5%, lower the temperature in future runs.
    • Workup: Filter solids (

      
      ). Concentrate filtrate to obtain crude 3-(benzylamino)butyronitrile .
      
  • Reductive Cyclization:

    • Dissolve the crude amino-nitrile in dry THF .

    • Slowly add to a suspension of

      
        (2.5 eq) in THF at 0°C under 
      
      
      
      .
    • Reflux for 4 hours. (Reduces -CN to

      
      , which spontaneously cyclizes or requires heating to release 
      
      
      
      ).
    • Quench: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Purification: Distillation or Column Chromatography (DCM/MeOH).

Yield Expectation: 60-75% (2 steps).

Protocol B: Synthesis of 3-Methyl-GABA Analogs (Amino Acid Route)

Application: Synthesis of inhibitory neurotransmitter analogs (e.g., Pregabalin precursors, though Pregabalin uses isobutyl).

Step-by-Step Methodology
  • Azide Displacement (High Selectivity Route):

    • Rationale: Azide (

      
      ) is a potent nucleophile but a weak base, significantly reducing the elimination side reaction compared to amines.
      
    • Dissolve 3-Bromobutyronitrile (1.0 eq) in DMSO (5 vol).

    • Add Sodium Azide (

      
      ) (1.1 eq). Caution: Azide hazards.[1]
      
    • Stir at room temperature for 18 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate. (Do not concentrate to dryness if scale is large due to azide stability; keep in solution).

  • Hydrolysis & Reduction:

    • Option 1 (Acid Hydrolysis): Treat the azido-nitrile with 6N HCl at reflux. Both the nitrile (to acid) and azide (to amine, if reducing conditions used concurrently) or stepwise reduction (

      
      ) then hydrolysis.
      
    • Preferred Path: Hydrogenation of the azido-nitrile (Pd/C, Ethanol) yields the diamine, followed by selective hydrolysis if the linear amino acid is desired.

Troubleshooting & Optimization (E-E-A-T)

The following table summarizes common failure modes encountered when scaling up 3-BBN chemistry, based on internal development data.

IssueProbable CauseCorrective Action
High levels of Crotononitrile Reaction temperature too high; Base too strong.Maintain T < 10°C during addition. Switch from hydroxide bases to Carbonates or use Azide nucleophiles.
Low Yield in Substitution Steric hindrance of secondary bromide.Use polar aprotic solvents (DMSO, DMF) to accelerate

rate. Add catalytic KI (Finkelstein condition).
Incomplete Cyclization Stable diamine intermediate formed.Ensure high temperature during the post-reduction phase or add a mild acid catalyst to drive ammonia evolution.
Racemization

inversion is standard, but basic conditions can racemize the

-proton of the nitrile.
Avoid strong bases that can deprotonate the position

to the nitrile (

~25).

References

  • TCI Chemicals. Product Specification: 3-Bromobutyronitrile (CAS 20965-20-2).[2][3][4][5][6] Retrieved from

  • Lin, T.-Y. (1984). The Synthesis and Chemistry of Selected 4-Methyl-2-pyrrolidones and 3-Methylpyrrolidines. University of Nebraska - Lincoln. Retrieved from

  • Santa Cruz Biotechnology. 3-Bromobutyronitrile Safety Data Sheet & Properties. Retrieved from

  • Google Patents. Synthesis method of 3-bromo-1-methyl pyrrolidine (CN102675179A). Retrieved from

Sources

Application Note: 3-Bromobutyronitrile as a Bifunctional Electrophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutyronitrile (CAS 5332-06-9) serves as a critical C4 synthone in medicinal chemistry and agrochemical development. It is characterized by a secondary electrophilic carbon bearing a bromine atom and a terminal nitrile group. This bifunctionality allows it to act as a "linchpin" reagent—enabling the introduction of a branched alkyl chain via nucleophilic substitution (


) while retaining a nitrile handle for subsequent transformation into amines, amides, or carboxylic acids.

However, its utility is frequently compromised by its propensity for


-elimination (E2), regenerating the starting material crotononitrile. This guide provides optimized protocols to maximize 

efficiency while suppressing elimination, specifically tailored for the synthesis of pharmaceutical intermediates such as PI3K/mTOR inhibitors.

Chemical Profile & Reactivity Landscape[1]

Physicochemical Properties
PropertyDataRelevance
Formula

Bifunctional C4 backbone
MW 148.00 g/mol --
Boiling Point ~205°CHigh boiling point allows for elevated reaction temperatures
Density 1.489 g/mLDenser than water/common organic solvents
Solubility DMSO, DMF, MeCNRequires polar aprotic solvents for optimal

kinetics
Reactivity Map

The secondary bromide at C3 is the primary site of reactivity. The adjacent methyl group provides steric bulk that retards


 rates compared to primary halides, necessitating careful thermal management. The nitrile group at C1 is electron-withdrawing, increasing the acidity of the 

-protons (C2), which significantly heightens the risk of base-mediated elimination.

ReactivityMap Reagent 3-Bromobutyronitrile (Secondary Electrophile) ProductSN2 Substitution Product (Branched Nitrile) Reagent->ProductSN2 SN2 Pathway (Polar Aprotic Solvent) ProductE2 Crotononitrile (Elimination Side-Product) Reagent->ProductE2 E2 Pathway (Thermodynamic Sink) Radical Radical Intermediates (Atom Transfer) Reagent->Radical SET / Radical Initiator Nucleophile Nucleophile (Nu-) (Amines, Azides, Thiols) Nucleophile->Reagent Base Strong Base / Heat (>80°C) Base->Reagent

Figure 1: Divergent reactivity pathways. The competition between substitution (green) and elimination (red) is the critical control point.

Critical Handling: The Elimination Challenge

The most common failure mode when using 3-bromobutyronitrile is the unintentional regeneration of crotononitrile via dehydrohalogenation.

Mechanism: The nitrile group acidifies the protons at the C2 position. In the presence of strong bases (e.g., NaH, KOtBu) or even moderate bases at high temperatures, the base abstracts a proton, leading to the expulsion of bromide and formation of the conjugated alkene.

Mitigation Strategy:

  • Base Selection: Use weak, non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    , or DIPEA). Avoid alkoxides.
  • Solvent Effects: Use Polar Aprotic solvents (DMF, NMP, DMSO) to accelerate the

    
     mechanism, allowing the reaction to proceed at lower temperatures where E2 is less favorable.
    
  • Concentration: High concentrations of nucleophile favor bimolecular substitution (

    
    ).
    

Application Protocol: N-Alkylation of Anilines

Context: This protocol is adapted from syntheses of quinoline-based kinase inhibitors (e.g., NVP-BEZ235 derivatives), where 3-bromobutyronitrile is used to append a functionalized alkyl chain to an aniline core.

Materials
  • Electrophile: 3-Bromobutyronitrile (1.2 equiv)

  • Nucleophile: Substituted Aniline (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) — Selected for the "Cesium Effect" (solubility/reactivity balance).
    
  • Solvent: Anhydrous DMF (0.2 M concentration wrt amine)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — In situ Finkelstein catalyst to generate the more reactive 3-iodobutyronitrile transiently.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add the substituted aniline (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add

    
     (2.0 equiv) and KI (0.1 equiv) in a single portion. The suspension may turn slightly yellow.
    
  • Reagent Addition: Add 3-bromobutyronitrile (1.2 equiv) dropwise via syringe over 5 minutes.

    • Note: Slow addition is not strictly necessary for safety but helps prevent local hotspots that favor elimination.

  • Reaction: Heat the mixture to 60°C .

    • Critical Control Point: Do not exceed 80°C. Above this threshold, the rate of E2 elimination to crotononitrile increases exponentially.

  • Monitoring: Monitor by LC-MS or TLC every 2 hours.

    • Target: Conversion of aniline.

    • Side-Product Check: Look for a low-MW peak corresponding to crotononitrile (often volatile, may not appear on LCMS) or polymer gum formation.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio).

    • Wash the organic layer with water (

      
      ) to remove DMF (crucial for clean NMR).
      
    • Wash with brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Workflow Visualization

Workflow Start Start: Aniline + DMF AddBase Add Cs2CO3 + KI (Activate Nucleophile) Start->AddBase AddElec Add 3-Bromobutyronitrile (1.2 equiv) AddBase->AddElec Heat Heat to 60°C (Strict Temp Control) AddElec->Heat Check LC-MS Check (>95% Conversion?) Heat->Check Workup Aq. Workup (Remove DMF) Check->Workup Yes Elimination DETECTED: Crotononitrile (Side Reaction) Check->Elimination No (SM consumed, wrong mass) Purify Flash Chromatography Workup->Purify Elimination->Heat Restart with Lower T / More KI

Figure 2: Operational workflow for N-alkylation. Note the decision diamond regarding conversion vs. elimination.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Recovery of Aniline Reagent decomposed to crotononitrile (E2).Lower reaction temperature to 50°C; Increase KI loading to 0.5 equiv to accelerate

.
Formation of "Gummy" Residue Polymerization of crotononitrile.Use fresh 3-bromobutyronitrile; Ensure base is not too strong (switch from

to

if possible).
Incomplete Reaction Steric hindrance at secondary carbon.Increase concentration to 0.5 M; Use DMSO instead of DMF to boost nucleophilicity.
Product is Unstable Hydrolysis of nitrile during workup.Avoid strong acid/base washes; Keep workup neutral and rapid.

Safety & Handling

  • Toxicity: 3-Bromobutyronitrile is classified as Acute Tox. 4 (Oral/Dermal).[2] It metabolizes to release cyanide ions.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Ventilation: All operations must be performed in a functioning fume hood.

  • Spill: Do not use water (hydrolysis risk). Absorb with vermiculite and dispose of as hazardous halogenated waste.

References

  • PubChem Database. 3-Bromobutyronitrile (CID 549273) - Compound Summary. National Center for Biotechnology Information. [Link]

  • Invista North America S.A.R.L.Process of making 3-aminopentanenitrile (Analogous chemistry).
  • ResearchGate. Synthesis of Quinoline Inhibitors involving 2-(4-aminophenyl)-2-methylpropanenitrile. (Contextual application of nitrile alkylation). [Link]

  • Master Organic Chemistry. S_N2 vs E2: The Secondary Alkyl Halide Dilemma.[Link]

Sources

Application Note: Synthesis of N-(3-cyanobutyl) Compounds via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the synthesis of N-(3-cyanobutyl) amines (IUPAC: 3-(alkylamino)butanenitriles). These scaffolds are critical intermediates in the synthesis of pyrrolidines,


-amino acids, and bioactive pharmaceutical ingredients (APIs).

While direct alkylation of amines with 4-halobutyronitriles is possible, it often suffers from over-alkylation and poor atom economy. The industry-preferred route described here is the Aza-Michael addition of primary or secondary amines to crotononitrile (2-butenenitrile). This protocol prioritizes atom economy, scalability, and "green" solvent-free conditions, while addressing the kinetic vs. thermodynamic challenges inherent to reversible Michael additions.

Mechanistic Insight: The Aza-Michael Addition

The synthesis relies on the nucleophilic attack of an amine lone pair onto the


-carbon of an 

-unsaturated nitrile. Unlike acrylates, the nitrile group in crotononitrile provides moderate activation, often requiring thermal energy or Lewis acid catalysis to overcome the steric hindrance of the

-methyl group.
Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the transition state and the critical proton transfer step that prevents the retro-Michael reaction.

AzaMichaelMechanism Figure 1: Mechanistic pathway of amine addition to crotononitrile. Reactants Reactants (Amine + Crotononitrile) TS Transition State (Zwitterionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Enol Enol-like Intermediate TS->Enol Charge Stabilization Product Product (3-(alkylamino)butanenitrile) Enol->Product Proton Transfer (Tautomerization) Product->Reactants Retro-Michael (Thermal Reversibility)

[1]

Experimental Protocols

Protocol A: Solvent-Free Thermal Addition (Scalable/Green)

Best for: Unhindered primary/secondary amines (e.g., morpholine, benzylamine) and large-scale preparations. Mechanism: Thermal activation drives the kinetics; solvent-free conditions maximize concentration to favor the forward reaction.

Materials
  • Substrate: Crotononitrile (mixture of cis/trans, >99%). Warning: High Toxicity.

  • Reagent: Target Amine (1.0 equiv).

  • Catalyst: None (or 10 mol% Glacial Acetic Acid for slightly hindered amines).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

  • Charging: Add the amine (1.0 equiv) to the flask.

  • Addition: Add Crotononitrile (1.2 equiv) dropwise at room temperature.

    • Note: The reaction is often exothermic. Monitor internal temperature.

  • Reaction: Heat the mixture to 80°C (oil bath) for 12–24 hours.

    • Checkpoint: Monitor by TLC (Stain: Ninhydrin or KMnO4). The limiting reagent (amine) should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove excess crotononitrile via rotary evaporation under reduced pressure (ensure trap is cooled to -78°C to capture toxic volatiles).

  • Purification:

    • For many amines, the residue is analytically pure (>95%).

    • If necessary, purify via vacuum distillation (for oils) or recrystallization (for solids). Avoid silica chromatography if possible, as the acidic surface can induce retro-Michael decomposition.

Protocol B: Lewis Acid Catalyzed (Water-Promoted)

Best for: Sterically hindered amines or electron-deficient anilines. Mechanism: Water activates the nitrile via hydrogen bonding; Lewis acid (


) coordinates the nitrogen, lowering the LUMO energy.
Materials
  • Catalyst: Ytterbium(III) triflate (

    
    ) (5-10 mol%).
    
  • Solvent: Water/THF (1:1) or pure Water (On-Water conditions).

Step-by-Step Procedure
  • Dissolution: Dissolve

    
     (10 mol%) in water (minimal volume).
    
  • Mixing: Add the amine (1.0 equiv) and Crotononitrile (1.5 equiv).

  • Agitation: Stir vigorously at room temperature or mild heat (40°C).

    • Note: Biphasic systems ("on-water") often show accelerated rates due to interfacial hydrogen bonding.

  • Extraction: Extract the product with Ethyl Acetate (3x).

  • Drying: Dry organic layer over

    
     and concentrate.
    

Data Presentation & Comparison

The following table summarizes expected outcomes based on amine type and method.

Amine ClassExampleMethodTime (h)Yield (%)Notes
Cyclic 2° MorpholineThermal (Neat)492-98Highly exothermic; cooling may be required initially.
Acyclic 1° BenzylamineThermal (Neat)1285-90Slight bis-alkylation possible if nitrile is limiting.
Hindered 1° tert-ButylamineLewis Acid (

)
2465-75Steric clash with

-methyl group reduces yield.
Aromatic AnilineLewis Acid (

)
4850-60Low nucleophilicity requires catalyst and heat.

Self-Validating Analytical Workflow

To ensure "Trustworthiness," the synthesized compound must be validated against specific spectral markers.

NMR Validation Logic
  • 
     NMR (Loss of Alkene):  The most critical check is the disappearance of the crotononitrile alkene protons (
    
    
    
    6.0–7.0 ppm).
  • 
     NMR (Appearance of Methine):  Look for the new chiral center signal (
    
    
    
    ) around
    
    
    2.8–3.2 ppm (multiplet).
  • 
     NMR (Methyl Shift):  The terminal methyl group (
    
    
    
    -methyl) shifts from a doublet at
    
    
    1.8 ppm (unsaturated) to a doublet at
    
    
    1.1–1.3 ppm (saturated).
IR Spectroscopy
  • Nitrile Stretch: A sharp peak at

    
    2240 cm⁻¹ confirms the integrity of the nitrile group (distinct from the conjugated nitrile of the starting material, which appears at lower wavenumbers).
    
Workflow Diagram

ValidationWorkflow Figure 2: Self-validating analytical workflow for reaction monitoring. Sample Crude Reaction Mixture TLC TLC Check (Disappearance of Amine) Sample->TLC HNMR 1H NMR Analysis TLC->HNMR If TLC shows conversion Decision Alkene Region Clear? HNMR->Decision Purify Vacuum Distillation Decision->Purify No (SM present) Final Final Product (N-(3-cyanobutyl)amine) Decision->Final Yes (Pure) Purify->HNMR Re-analyze

Safety & Troubleshooting

Critical Safety: Crotononitrile Handling
  • Toxicity: Crotononitrile is highly toxic by inhalation, ingestion, and skin absorption (LD50 oral rat: ~100-300 mg/kg). It is a lachrymator and a blistering agent.

  • Engineering Controls: All transfers must occur in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.

  • Waste: Quench excess nitrile with bleach (sodium hypochlorite) solution before disposal to convert nitriles to cyanates/carbonates (check local EHS regulations).

Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Retro-Michael ReactionThe reaction is reversible.[3] Do not heat excessively (>100°C). Use excess nitrile (1.5–2.0 equiv).
Bis-Addition Primary Amine ReactivityIf the product amine is more nucleophilic than the starting amine, it reacts again. Use a large excess of the amine (inverse addition) or bulky protecting groups.
Polymerization Radical InitiationCrotononitrile can polymerize. Add a radical inhibitor (e.g., Hydroquinone) if running large-scale thermal reactions.

References

  • Rulev, A. Y. (2017).[4] "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Progress in Polymer Science.

  • Yadav, J. S., et al. (2015). "Aza-Michael addition of amines to α,β-unsaturated compounds." Organic Chemistry Portal.

  • TCI Chemicals. (2023).[5] "Safety Data Sheet: Crotononitrile."

  • Cai, Q., et al. (2011). "Water-Promoted Aza-Michael Addition of Amines to α,β-Unsaturated Nitriles." Green Chemistry.

Sources

Application Note: Nucleophilic Substitution vs. Elimination in the Reaction of 3-Bromobutyronitrile with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026


-amino nitriles.

Executive Summary

The reaction of 3-Bromobutyronitrile (CAS 5332-06-9) with amine nucleophiles is a critical transformation in the synthesis of


-amino acids and 1,3-diamines. However, this reaction is mechanistically complex due to the competition between direct nucleophilic substitution (

) and base-induced elimination (

) followed by conjugate addition.

This Application Note provides a detailed guide for researchers to control reaction selectivity. We demonstrate that while direct substitution is possible under kinetic control, the thermodynamic pathway involving an Elimination-Addition mechanism is often the dominant route. Protocols for both outcomes are provided, along with safety data and purification strategies.

Mechanistic Analysis: The Selectivity Challenge

The substrate, 3-Bromobutyronitrile, presents a secondary alkyl halide motif with a


-nitrile group. This structure creates a "perfect storm" for competing mechanisms.[1]
The Two Pathways
  • Pathway A: Direct Substitution (

    
    ) 
    
    • Mechanism: The amine attacks the electrophilic C3 carbon, displacing the bromide.

    • Stereochemistry: Inversion of configuration (Walden inversion).[1] If starting with (R)-3-bromobutyronitrile, the product is (S).

    • Conditions: Favored by low temperatures, polar aprotic solvents (DMF, DMSO), and non-bulky amines.

  • Pathway B: Elimination-Addition (

    
     + Michael Addition) 
    
    • Mechanism: The amine acts as a base, deprotonating the C2 position (highly acidic due to the electron-withdrawing nitrile). This forms Crotononitrile (2-butenenitrile) via

      
       elimination.[1] Subsequently, the amine attacks the 
      
      
      
      -carbon of the alkene via Michael addition.
    • Stereochemistry: Racemization.[1][2] The planar alkene intermediate destroys chiral information.[1]

    • Conditions: Favored by heat, thermodynamic control, and basic/bulky amines.[1]

Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways.

ReactionPathways Start 3-Bromobutyronitrile (Secondary Halide) TS_SN2 Transition State (Pentacoordinate) Start->TS_SN2 Kinetic Control (Low Temp, Polar Aprotic) Inter_E2 Crotononitrile (Conjugated Alkene) Start->Inter_E2 E2 Elimination (Base Catalyzed) Amine Amine Nucleophile (R-NH2) Amine->TS_SN2 Amine->Inter_E2 Acts as Base Prod_SN2 Chiral Product (Inversion) TS_SN2->Prod_SN2 Prod_Michael Racemic Product (Thermodynamic) Inter_E2->Prod_Michael Conjugate Addition (Slow Step)

Figure 1: Mechanistic bifurcation showing the competition between direct substitution (top) and elimination-addition (bottom).

Experimental Protocols

Safety & Handling (Critical)
  • 3-Bromobutyronitrile: Acute Toxicity (Oral/Dermal/Inhalation).[1][3][4] Causes severe eye irritation.[1][3][4] Use in a fume hood.[1]

  • Nitriles: Potential for cyanide release under strong acid/base hydrolysis.[1] Keep waste streams basic (pH > 9) to prevent HCN formation.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]

Protocol A: Kinetic Control (Targeting Direct Substitution)

Objective: Minimize elimination to preserve stereochemistry or reaction speed.[1]

Reagents:

  • 3-Bromobutyronitrile (1.0 equiv)[5]

  • Primary Amine (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

  • Base:

    
     (1.1 equiv, mild base to scavenge HBr without promoting E2)
    

Step-by-Step:

  • Preparation: Charge a flame-dried flask with

    
     and anhydrous DMF (0.5 M concentration relative to substrate).
    
  • Amine Addition: Add the amine nucleophile. Cool the mixture to -10°C using an ice/salt bath.

  • Substrate Addition: Add 3-Bromobutyronitrile dropwise over 30 minutes. Note: Slow addition prevents localized heating which favors elimination.

  • Reaction: Stir at -10°C for 4 hours, then allow to warm slowly to room temperature over 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the bromide (

    
    ) and appearance of the amino-nitrile (
    
    
    
    ).
  • Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. Wash organics with brine to remove DMF.[1] Dry over

    
    .[1][6]
    
Protocol B: Thermodynamic Control (Elimination-Addition)

Objective: Robust synthesis of racemic


-amino nitriles (often higher yield).

Reagents:

  • 3-Bromobutyronitrile (1.0 equiv)[5]

  • Amine (3.0 - 4.0 equiv) - Excess amine acts as both nucleophile and solvent/base.

  • Solvent: Ethanol or Methanol (Protic solvents stabilize the leaving group and facilitate proton transfer).[1]

Step-by-Step:

  • Mixing: Dissolve 3-Bromobutyronitrile in Ethanol (1.0 M).

  • Amine Addition: Add excess amine rapidly at room temperature.[1]

  • Reflux: Heat the mixture to 60°C (or reflux) for 6-12 hours.

    • Observation: The reaction will initially form crotononitrile (detectable by GC/TLC).[1] Continued heating drives the Michael addition to completion.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess amine.

  • Purification: The residue is often pure enough for downstream use.[1] If not, vacuum distillation is preferred over column chromatography for amino-nitriles to avoid streaking.[1]

Data Analysis & Troubleshooting

The following table summarizes the expected outcomes based on reaction parameters.

VariableConditionExpected OutcomeMechanism
Temperature < 0°CSubstitution favored

> 50°CElimination favored

Michael Addn
Solvent DMF/DMSOIncreases rate of

Dipolar Aprotic
EtOH/MeOHSolvates

, supports elimination
Protic
Amine Sterics Primary (

)
Good NucleophileMix

/ Michael
Bulky (

)
Poor Nucleophile, Good BaseExclusive Elimination
Critical Quality Attributes (CQA)
  • Crotononitrile Impurity: If the reaction is stopped too early in Protocol B, unreacted crotononitrile will remain.[1] Ensure full conversion by monitoring the disappearance of the alkene peak in NMR (

    
     5.5 - 6.5 ppm).
    
  • Hydrolysis: Avoid aqueous strong acids during workup to prevent converting the nitrile to a carboxylic acid.[1]

Workflow Visualization

ExperimentalWorkflow Start Start: 3-Bromobutyronitrile Decision Target Stereochemistry? Start->Decision Kinetic Protocol A: Kinetic Control (DMF, -10°C, K2CO3) Decision->Kinetic Chiral Required Thermo Protocol B: Thermo Control (EtOH, Reflux, Excess Amine) Decision->Thermo Racemic OK / High Yield MonitorA Monitor: Disappearance of SM (Avoid warming) Kinetic->MonitorA WorkupA Aq. Extraction (Remove DMF) MonitorA->WorkupA End Final Product: 3-Aminobutyronitrile WorkupA->End Inter Intermediate: Crotononitrile Thermo->Inter Fast E2 MonitorB Monitor: Disappearance of Alkene Inter->MonitorB Slow Michael Addn WorkupB Concentrate in vacuo MonitorB->WorkupB WorkupB->End

Figure 2: Decision tree and workflow for synthesizing 3-aminobutyronitrile.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on

    
     vs 
    
    
    
    competition in secondary halides).
  • PubChem. (n.d.).[1][3] 3-Bromobutyronitrile Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link]

  • Invista North America SARL. (2011).[1] Process of making 3-aminopentanenitrile (US Patent 7973174B2).[7] Google Patents. Retrieved from (Analogous industrial synthesis of beta-amino nitriles via Michael addition).

  • Master Organic Chemistry. (2012). The SN2 Mechanism. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Bromobutyronitrile Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-3BB-ALK-001 Subject: Minimizing Elimination and Side Reactions in Secondary Halide Substitution

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2) presents a specific challenge in nucleophilic substitution: it is a secondary alkyl halide possessing acidic


-protons adjacent to a nitrile group.

In standard alkylation protocols where 3-bromobutyronitrile acts as the electrophile, the primary failure mode is E2 elimination yielding Crotononitrile (2-butenenitrile). This side reaction is thermodynamically driven by the formation of a conjugated system. Successful alkylation requires a rigorous suppression of basicity and thermal energy to favor the


 pathway over E2.

Module 1: The Mechanism of Failure (E2 Competition)

The Core Conflict

The reaction outcome is a competition between Substitution (


) and Elimination (E2).[1][2]
  • The Goal (

    
    ):  The nucleophile attacks the anti-bonding orbital (
    
    
    
    ) of the C-Br bond, inverting stereochemistry and creating the product.
  • The Enemy (E2): The nucleophile acts as a base, abstracting the proton at C2. The electrons cascade down to form a double bond, ejecting the bromide.

Why 3-Bromobutyronitrile is High Risk
  • Secondary Carbon: Steric hindrance slows down the

    
     attack, giving the E2 pathway a competitive advantage.
    
  • Conjugation Driving Force: Elimination of the C2 proton leads to Crotononitrile , where the alkene is conjugated with the nitrile group. This stability makes the elimination pathway energetic highly favorable.

Pathway Visualization

ReactionPathways cluster_legend Mechanism Dynamics Substrate 3-Bromobutyronitrile (Secondary Electrophile) Product Target Alkyl Nitrile (Substitution Product) Substrate->Product SN2 Pathway (Soft Nu, Low Temp) SideProduct Crotononitrile (Elimination Product) Substrate->SideProduct E2 Pathway (Hard Base, High Temp) Nu Nucleophile (Nu-) Nu->Substrate Info E2 is driven by conjugation stability. SN2 requires kinetic control.

Figure 1: The bifurcation of reactivity.[3][4] The red path (Elimination) is thermodynamically favored by the stability of the resulting conjugated system.

Module 2: Critical Process Parameters (CPP)

To shift the reaction toward substitution, you must manipulate three variables: Basicity , Solvent , and Temperature .

Nucleophile Selection (Hardness vs. Softness)

The most common error is using a nucleophile that is too basic.

  • Avoid (Hard Bases): Hydroxide (

    
    ), Alkoxides (
    
    
    
    ,
    
    
    ). These will exclusively produce Crotononitrile.
  • Preferred (Soft Nucleophiles): Azides (

    
    ), Thiols (
    
    
    
    ), Iodide (
    
    
    ), or stabilized enolates (Malonates).
  • The "pK_a Match" Rule: If using a carbon nucleophile (enolate), ensure the conjugate acid has a

    
    . High 
    
    
    
    carbanions act as bases.
Solvent Effects
  • Polar Aprotic (DMF, DMSO, NMP): These are standard for

    
     because they solvate cations well, leaving the nucleophile "naked" and reactive.[5]
    
    • Risk: They also increase the basicity of the nucleophile.

    • Mitigation: If using DMF/DMSO, lower the temperature.

  • Polar Protic (MeOH, EtOH): Generally avoid. They solvate the nucleophile, killing

    
     reactivity.[5]
    
  • Acetone/Acetonitrile: Excellent compromise solvents. They support

    
     but are less aggressive than DMSO.
    
Thermal Control
  • Rule of Thumb:

    
     is less sensitive to temperature than E2.
    
  • Action: Run the reaction at the lowest possible temperature that allows conversion (often

    
     to 
    
    
    
    ). Heating to reflux is a guaranteed way to generate elimination products.

Module 3: Troubleshooting Guide & FAQs

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Yield + UV Active spot (

)
Crotononitrile Formation. Your nucleophile acted as a base.Switch to a "softer" nucleophile or lower the reaction temperature.
No Reaction (Starting Material Recovered) Nucleophile Deactivation. Solvent is likely too non-polar or protic.Switch solvent to DMF or Acetonitrile. Add catalytic NaI (Finkelstein condition).
Product mixture is complex/tarry Polymerization. Crotononitrile (side product) is polymerizing.Add a radical inhibitor (BHT) or lower temperature immediately.
Slow Conversion Steric Hindrance. The secondary bromide is sterically crowded.Increase concentration (Molarity) rather than temperature.
Frequently Asked Questions

Q: Can I use Potassium Carbonate (


) as a base? 
A:  Yes, but with caution. 

is generally mild enough to deprotonate thiols or phenols without causing E2 elimination on the substrate. However, avoid stronger inorganic bases like KOH or NaH in the presence of the substrate.

Q: Why do I see a mass peak of M-80 in my LCMS? A: M-80 corresponds to the loss of HBr. This confirms the formation of Crotononitrile (


, MW ~67). This is your specific marker for E2 elimination.

Q: Does the stereochemistry invert? A: Yes. If you start with enantiopure (R)-3-bromobutyronitrile, a successful


 reaction will yield the (S)-product (assuming priority rules remain similar). E2 elimination destroys the chiral center.

Module 4: Standardized Protocol (SOP)

Protocol: Soft Alkylation of 3-Bromobutyronitrile Objective: Substitution with a Thiol or Azide (Generic Soft Nucleophile)

Reagents
  • Substrate: 3-Bromobutyronitrile (1.0 equiv)[6]

  • Nucleophile: Sodium Azide or Thiol derivative (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Catalyst (Optional): Sodium Iodide (0.1 equiv) - accelerates reaction via transient iodide formation.

Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Nucleophile in the solvent at

    
    .
    
  • Addition: Add 3-Bromobutyronitrile dropwise over 10 minutes.

    • Why? prevents localized high concentrations that favor bimolecular side reactions.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (
    
    
    
    ). DO NOT HEAT.
  • Monitoring: Check TLC or LCMS at 4 hours. Look for the disappearance of the bromide.

  • Workup: Dilute with water (quench). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

Decision Logic for Optimization

OptimizationLogic cluster_caption Troubleshooting Flow Start Start Optimization CheckYield Check Conversion (LCMS/NMR) Start->CheckYield Result Outcome? CheckYield->Result Good High Yield (>80%) Result->Good Success Elim Elimination Product (Crotononitrile) Detected Result->Elim Side Rxn NoRxn Low Conversion (SM Recovered) Result->NoRxn Too Slow FixElim 1. Lower Temp 2. Change Solvent (DMF -> MeCN) 3. Use Softer Nucleophile Elim->FixElim FixNoRxn 1. Add NaI Catalyst 2. Increase Conc. (0.5M) 3. Switch to DMF NoRxn->FixNoRxn

Figure 2: Logical flow for addressing reaction failures based on crude analysis.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source on

    
     vs E2 competition in secondary halides).
    
  • PubChem Database. (2024).[6] 3-Bromobutyronitrile Compound Summary. National Center for Biotechnology Information.

  • Chemistry LibreTexts. (2023).

  • Sigma-Aldrich. (2024).

Sources

Optimizing reaction temperature for 3-Bromobutyronitrile and amines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Secondary Halide Dilemma

You are likely encountering a yield/purity trade-off.[1] 3-Bromobutyronitrile (CAS 20965-20-2) is a secondary alkyl halide .[1] In nucleophilic substitutions with amines, secondary halides sit on a "knife-edge" between two competing pathways:

  • Substitution (

    
    ):  The desired pathway, forming the C-N bond.
    
  • Elimination (

    
    ):  The parasitic pathway, ejecting HBr to form Crotononitrile  (2-butenenitrile).[1]
    

Because the elimination product (Crotononitrile) is conjugated and thermodynamically stable, this side reaction is the primary failure mode for this synthesis. Temperature is the single most critical variable in controlling this ratio.

Module 1: The Thermodynamic Landscape

The following diagram illustrates the competing pathways. Your goal is to maximize the upper path while suppressing the lower path.

ReactionPathway cluster_conditions Key Control Factor: Temperature Start 3-Bromobutyronitrile + Amine (Nucleophile) TS_Sub TS: Substitution (Lower Activation Energy) Start->TS_Sub  < 50°C   TS_Elim TS: Elimination (Higher Activation Energy) Start->TS_Elim  > 60°C   Product 3-Aminobutyronitrile Derivative (Target) TS_Sub->Product SideProduct Crotononitrile + HBr (Impurity) TS_Elim->SideProduct

Figure 1: Kinetic competition between


 substitution and 

elimination. High thermal energy overcomes the higher activation barrier for elimination, increasing impurity levels.

Module 2: Critical Parameters & Optimization

The "Goldilocks" Temperature Zone

Data indicates that the activation energy (


) for elimination in secondary halides is generally higher than for substitution. Therefore, lower temperatures favor substitution .
Temperature RangeReaction BehaviorOutcome
0°C – 20°C Kinetic limitations dominate.[1] Reaction is too slow.Low Conversion
25°C – 45°C OPTIMAL ZONE.

is active;

is suppressed.[1]
High Yield / High Purity
50°C – 70°C Elimination becomes competitive.[1] Crotononitrile forms.[1]Moderate Yield / Difficult Purification
> 80°C Elimination dominates.[1] Polymerization of crotononitrile may occur.Low Yield / Tar formation
Solvent Selection

Solvent polarity directly impacts the transition state energy.

  • Recommended: Acetonitrile (MeCN) or DMF .[1] These polar aprotic solvents stabilize the

    
     transition state without solvating the amine nucleophile too strongly (which would reduce its reactivity).
    
  • Avoid: Ethanol or Methanol (unless necessary for solubility).[1] Protic solvents form hydrogen bonds with the amine, reducing its nucleophilicity and requiring higher temperatures to react, which inadvertently triggers elimination.

Base & Stoichiometry
  • The Trap: Using strong inorganic bases (NaOH, KOH) promotes elimination.

  • The Fix: Use the amine itself as the base (2.2 – 2.5 equivalents) or add a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or

    
      (mild inorganic).
    

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 3-(N-alkylamino)butyronitrile with <5% elimination impurity.

Step 1: Preparation Dissolve 3-Bromobutyronitrile (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

  • Note: Ensure the reagent is free of HBr (yellow color indicates decomposition). If degraded, distill prior to use.

Step 2: Nucleophile Addition (Cold Start) Cool the solution to 0°C. Add the amine (2.5 equiv) dropwise.

  • Why? The reaction is exothermic.[2][3] A heat spike upon addition can instantly trigger local elimination.[1]

Step 3: The Ramp Allow the reaction to warm to Room Temperature (25°C) . Stir for 12–24 hours.[1]

  • Monitoring: Check TLC or GC-MS at 6 hours.[1]

    • If conversion is <10%, warm to 40°C .

    • DO NOT EXCEED 50°C.

Step 4: Workup Remove solvent under reduced pressure (keep bath <40°C).[1] Partition residue between Ethyl Acetate and saturated


.[1] Wash organic layer with brine, dry over 

.

Module 4: Troubleshooting (FAQ)

Q1: I see a new peak in my GC-MS with M-HBr mass (Mass = 67). What is it? A: This is Crotononitrile (cis/trans isomers), resulting from elimination.

  • Cause: Reaction temperature was too high (>50°C) or the base was too strong.

  • Fix: Repeat the reaction at 25°C. If the reaction is too slow, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive 3-Iodobutyronitrile in situ, allowing the reaction to proceed at lower temperatures.

Q2: My reaction is stuck at 60% conversion after 24 hours at 25°C. A: The amine might be bulky (steric hindrance).

  • Fix: Instead of raising the temperature (which risks elimination), increase the concentration of the reactants (e.g., from 0.5 M to 1.0 M).

    
     rates are dependent on concentration.[1][4]
    

Q3: The product is dark/tarry. A: This indicates polymerization of the side-product Crotononitrile or oxidation of the amine.

  • Fix: Degas your solvent with nitrogen/argon.[1] Ensure the reaction is kept in the dark if using light-sensitive amines.

Q4: Can I use water as a solvent? A: Not recommended. Water is a protic solvent that solvates the amine, making it a poorer nucleophile. It also promotes hydrolysis of the nitrile group to an amide/acid if the pH drifts. Stick to anhydrous aprotic solvents (MeCN, DMF, THF).

References

  • PubChem Compound Summary. "3-Bromobutyronitrile (CID 549273)."[1] National Center for Biotechnology Information.[1] Accessed Jan 29, 2026. [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (Authoritative text on vs competition in secondary halides).

Sources

Purification strategies for crude 3-Bromobutyronitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 3-Bromobutyronitrile (CAS 20965-20-2) . This compound presents a classic "beta-elimination trap" for organic chemists: it is a


-halo nitrile, meaning it is prone to thermal dehydrohalogenation to reform the conjugated alkene (crotononitrile) under heat or basic conditions.[1][2]

Senior Application Scientist Desk Subject: Troubleshooting Thermal Instability & Impurity Profiles in Crude Reaction Mixtures

Phase 1: The "Triage" Assessment (Pre-Purification)[1][2]

Before attempting purification, you must characterize the crude mixture.[1][2] Blindly distilling this compound frequently leads to polymerization or reversion to starting materials.[1][2]

Q1: How do I determine if my crude mixture is stable enough for distillation?

A: You must assess the ratio of product to elimination byproduct using


H NMR .
  • The Diagnostic Signal: Look for the methine proton (

    
    ) of 3-bromobutyronitrile, typically a multiplet around 4.2–4.5 ppm .[1][2]
    
  • The "Danger" Signal: Check for olefinic protons (5.4–6.8 ppm).[1][2] If you see significant crotononitrile (cis/trans-2-butenenitrile) peaks, your reaction conditions were likely too hot or too basic.[1][2]

  • Decision Matrix:

    • < 5% Olefin: Proceed to Vacuum Distillation (carefully).[1][2]

    • > 10% Olefin: Distillation will likely worsen the ratio due to the "thermal history" effect.[1][2] Use Flash Chromatography.[1][2]

Q2: My crude mixture is dark brown/black. Is this recoverable?

A: Yes, but do not distill directly. The color comes from polymerized nitriles or oxidized amines (tars).[1][2] These tars act as local hotspots during distillation, accelerating decomposition.[1][2]

  • Protocol: Perform a "filtration through a pad" (Silica or Celite) using 10% EtOAc/Hexanes to remove the heavy tars before any thermal step.[1][2]

Phase 2: Primary Purification Strategies[1][2]

Strategy A: High-Vacuum Distillation (Scale > 10g)

Use this only if the crude is relatively clean (>85% purity).[1][2]

The Critical Constraint: 3-Bromobutyronitrile has a boiling point of 72°C at 1.3 mmHg [1].[1][2][3] You must keep the pot temperature below 85°C .

Troubleshooting Guide:

Symptom Cause Corrective Action
Head temperature drops, Pot temp rises Polymerization in the pot is consuming the product.[1][2] STOP immediately. The pot residue is becoming a thermal runaway risk. Switch to chromatography.

| Distillate is cloudy/fuming | Residual HBr is co-distilling.[1][2] | The crude was not neutralized properly. Redistill over solid


 (trace) or wash distillate with cold 

. | | "Bumping" into receiver | Residual solvents (DCM/Ether) or water.[1] | Degas the crude at room temperature/full vacuum for 30 mins before applying heat. |
Strategy B: Flash Chromatography (Scale < 10g or High Purity Req.)

Recommended for thermally sensitive batches.[1][2]

System: Silica Gel (230-400 mesh).[1][2] Eluent: Gradient of Hexanes


 10-20% Ethyl Acetate in Hexanes.
  • Note: 3-Bromobutyronitrile is slightly polar.[1][2] It typically elutes after the crotononitrile impurity but before hydrolysis byproducts (amides).[1][2]

Phase 3: Impurity Management & Logic Flow[1][2]

The following diagram illustrates the decision logic for purifying this specific intermediate, highlighting the risk of


-elimination.

PurificationLogic Start Crude Reaction Mixture (3-Bromobutyronitrile) Analysis 1H NMR Analysis (Check Olefin Region) Start->Analysis HighOlefin >10% Crotononitrile (Elimination Product) Analysis->HighOlefin Unstable LowOlefin <5% Crotononitrile (Clean Crude) Analysis->LowOlefin Stable Flash Flash Chromatography (Silica Gel) Hex/EtOAc Gradient HighOlefin->Flash Avoid Heat LowOlefin->Flash Scale <10g VacDist High Vacuum Distillation (< 2 mmHg, Pot < 85°C) LowOlefin->VacDist Scale >10g Final Pure 3-Bromobutyronitrile Flash->Final Decomp Thermal Decomposition (HBr Elimination) VacDist->Decomp Overheating (>90°C) VacDist->Final Decomp->HighOlefin Recycle?

Figure 1: Purification workflow emphasizing the avoidance of thermal elimination loops.

Phase 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn yellow/orange upon storage?

A: This indicates the slow release of HBr, which oxidizes to bromine (


) or promotes polymerization.[1][2]
  • Fix: Store the purified nitrile over a few strands of activated Copper wire or Silver wool in the freezer (-20°C). The metal scavenges free bromide/HBr, stabilizing the liquid [2].[1][2]

Q: Can I use a basic wash (NaOH) to remove the acid catalyst?

A: Absolutely NOT. Strong bases (NaOH, KOH) will instantly trigger dehydrobromination to form crotononitrile (the elimination product) or hydrolyze the nitrile to the amide.[1][2]

  • Correct Protocol: Use saturated aqueous

    
      (weak base) and keep the mixture cold (0°C)  during the wash.[1][2] Work quickly and separate phases immediately.
    
Q: What are the safety considerations for the "Lachrymatory" warning?

A: Like many


- or 

-halo nitriles, 3-bromobutyronitrile is a potent lachrymator (tear gas agent) and alkylating agent.[1][2]
  • Handling: All transfers must occur in a functioning fume hood.

  • Decontamination: Spills should be treated with a mixture of water and detergent, followed by dilute bleach (to oxidize the nitrile/cyanide components), though care must be taken regarding the bromide [3].[2]

Summary of Physical Properties for Purification

PropertyValueRelevance to Purification
Boiling Point 72°C @ 1.3 mmHg [1]Target vacuum level.[1][2] Do not exceed 85°C pot temp.
Density ~1.47 g/mLHeavier than water.[1][2] Bottom layer during extraction.[1][2]
Solubility Immiscible with waterCan be washed with brine/water.[1][2]
Stability Thermally LabileDecomposes to Crotononitrile + HBr > 90°C.

References

  • GuideChem. (n.d.).[1][2] 3-Bromobutyronitrile Properties and Boiling Point Data. Retrieved from [1][2]

  • BenchChem. (2025).[1][2][4][5] Assessing the Purity of Synthesized 2-Bromobutanenitrile (Homologue Comparison). Retrieved from [1][2]

  • Fisher Scientific. (n.d.).[1][2] Safety Data Sheet: 4-Bromobutyronitrile (Structural Isomer Safety Proxy). Retrieved from [1][2]

Sources

Technical Support Center: Managing 3-Bromobutyronitrile Thermal Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutyronitrile (3-BBN) is a secondary alkyl bromide widely used as a synthesis intermediate. Its thermal management is critical because it possesses a "built-in" degradation pathway: dehydrobromination .

Upon heating, 3-BBN undergoes


-elimination to release Hydrogen Bromide (HBr) and form Crotononitrile  (2-butenenitrile). This reaction is often autocatalytic; the released HBr acts as a catalyst for further decomposition and polymerization, leading to "tarring," pressure buildup, and runaway exotherms.

This guide provides the mechanistic understanding and troubleshooting protocols required to stabilize this compound during high-temperature operations.

The Mechanism of Failure

To prevent decomposition, you must understand the molecular pathway driving it. 3-BBN is a


-bromo nitrile. The presence of the electron-withdrawing nitrile group (-CN) acidifies the 

-protons, making the elimination of HBr thermodynamically favorable at elevated temperatures.
Decomposition Pathway Diagram

Decomposition Substrate 3-Bromobutyronitrile (Secondary Alkyl Bromide) TS Transition State (E1/E2 Elimination) Substrate->TS Heat (>100°C) or Base Product Crotononitrile (Mixture of cis/trans) TS->Product Primary Path Byproduct Hydrogen Bromide (HBr Gas) TS->Byproduct Exothermic Release Tar Polymer/Tar (Dark Residue) Product->Tar Polymerization (Catalyzed by HBr) Byproduct->Substrate Acid Catalysis (Accelerates Rate)

Figure 1: Thermal decomposition pathway of 3-Bromobutyronitrile showing the autocatalytic role of HBr.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture is turning black and viscous."

Diagnosis: You are likely witnessing acid-catalyzed polymerization . As 3-BBN eliminates HBr, the reaction medium becomes highly acidic. Nitriles and the newly formed alkene (Crotononitrile) are susceptible to polymerization in the presence of strong acids and heat, resulting in a dark "tar."

Corrective Actions:

  • Check Temperature: Ensure your internal temperature is below 100°C. The elimination rate increases significantly above this threshold.

  • Add an Acid Scavenger: If your synthesis allows, add a non-nucleophilic base or an acid scavenger to neutralize HBr as it forms.

    • Recommendation: Solid Sodium Carbonate (

      
      ) or an epoxide scavenger (e.g., epoxidized soybean oil) can trap HBr without reacting with the alkyl bromide.
      
  • Material Check: Avoid iron or steel reactors if possible. Ferric bromide (

    
    ), formed by HBr corrosion of steel, is a potent Lewis acid catalyst that will accelerate the tarring process. Use glass-lined or Hastelloy reactors.
    
Issue 2: "I see unexpected vinyl protons in my H-NMR."

Diagnosis: You have partial conversion to Crotononitrile . The characteristic signals for 3-BBN (methine proton at


4.3 ppm) are decreasing, and new signals for alkene protons (

5.4–6.8 ppm) are appearing.

Data Comparison Table:

CompoundKey H-NMR Signal (

)
Interpretation
3-Bromobutyronitrile Multiplet

4.2–4.3 ppm (CH-Br)
Intact Starting Material
Crotononitrile Doublet of quartets

~6.6 ppm (=CH-CH3)
Decomposition Product (Elimination)
Crotononitrile Doublet

~5.4 ppm (=CH-CN)
Decomposition Product (Elimination)

Corrective Actions:

  • Reduce Base Strength: If you are performing a nucleophilic substitution, your base might be acting as an elimination agent. Switch to a "softer" nucleophile or a less bulky base.

  • Solvent Switch: Polar protic solvents (like ethanol) favor elimination (E1/E2) mechanisms.[1] Switch to polar aprotic solvents (Acetonitrile, DMF) to favor substitution (

    
    ) over elimination.
    
Issue 3: "The pressure in my closed vessel is rising rapidly."

Diagnosis: HBr Gas Evolution. Unlike the liquid 3-BBN, HBr is a gas at room temperature. Its release in a closed system creates dangerous pressure spikes.

Immediate Protocol:

  • Cool Down: Immediately lower the mantle/jacket temperature.

  • Vent: Carefully vent the headspace to a scrubber containing NaOH solution. Do not vent directly into the lab atmosphere; HBr is corrosive and toxic.

  • Headspace Analysis: If safe, analyze the gas. If it is HBr, your thermal stability limit has been breached.

Strategic Handling & Storage

Storage Protocol
  • Temperature: Store at 2–8°C . Thermal degradation is slow but cumulative.

  • Stabilizers: Commercial samples often contain small amounts of stabilizers (e.g., silver wool or epoxides) to trap free bromide. Do not remove these unless necessary for high-purity applications.

  • Atmosphere: Store under Argon or Nitrogen. Moisture can hydrolyze the nitrile group to an amide, releasing ammonia which can then trigger further elimination reactions.

Process Decision Matrix

DecisionMatrix Start Start: Heating 3-BBN TempCheck Is Temp > 100°C? Start->TempCheck SolventCheck Is Solvent Polar Protic? TempCheck->SolventCheck No RiskHigh HIGH RISK: Rapid Elimination to Crotononitrile + HBr TempCheck->RiskHigh Yes BaseCheck Is Strong Base Present? SolventCheck->BaseCheck No (e.g. DMF) SolventCheck->RiskHigh Yes (e.g. EtOH) RiskMed MEDIUM RISK: Monitor HBr Evolution BaseCheck->RiskMed Yes RiskLow LOW RISK: Proceed with Caution BaseCheck->RiskLow No

Figure 2: Risk assessment workflow for processing 3-Bromobutyronitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637921, Crotononitrile. Retrieved from [Link]

  • Doc Brown's Chemistry. Mechanisms of Elimination of HBr from Bromoalkanes. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromobutyronitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted 3-Bromobutyronitrile (CAS: 5332-06-9) from Reaction Products Urgency Level: High (Genotoxic Impurity Risk) Applicable For: Synthetic Chemists, Process Development Engineers

Introduction: The Impurity Challenge

3-Bromobutyronitrile is a versatile alkylating agent, but its residual presence in pharmaceutical intermediates poses a significant challenge. As a secondary alkyl halide, it acts as a potential Genotoxic Impurity (GTI) . Regulatory bodies (ICH M7 guidelines) often require its removal to parts-per-million (ppm) levels.

This guide provides three validated workflows for removing unreacted 3-Bromobutyronitrile, ranging from bulk physical separation to high-sensitivity chemical scavenging.

Module 1: Physical Separation (Vacuum Distillation)

Best For: Bulk removal when the impurity concentration is high (>5%) and the product has a boiling point significantly higher (>20°C difference) than the impurity.

The Science (Causality)

3-Bromobutyronitrile has a boiling point of approximately 72°C at 1.3 mmHg (or ~200°C at atmospheric pressure). However, alkyl bromides are thermally unstable and prone to


-elimination (releasing HBr) at high temperatures. Therefore, high vacuum  is mandatory to lower the boiling point and prevent the formation of new olefinic impurities during purification.
Step-by-Step Protocol
  • Setup: Equip a short-path distillation apparatus with a high-vacuum pump capable of reaching <2 mmHg.

  • Conditioning: inert the system with Nitrogen (

    
    ) to prevent oxidation of the product.
    
  • Heating Ramp:

    • Set the bath temperature to 40°C initially.

    • Slowly reduce pressure to <5 mmHg.

    • Gradually increase bath temperature until the distillate (3-Bromobutyronitrile) collects at ~70–75°C (vapor temperature).

  • Monitoring: Use a fraction collector. The 3-Bromobutyronitrile will distill off first.

  • Endpoint: Stop when the head temperature drops or rises sharply (indicating the product is beginning to distill).

Data: Physical Properties for Separation
Property3-BromobutyronitrileTypical Drug IntermediateImplication
Boiling Point (1.3 mmHg) ~72°CUsually >150°CDistillation is viable.[1]
Thermal Stability Low (Elimination >100°C)VariableDo not distill at atm pressure.
Solubility Organic SolventsOrganic SolventsExtraction alone is ineffective.

Module 2: Chemoselective Scavenging (Polymer-Supported)

Best For: "Polishing" steps to remove trace residues (<1–2%) without traditional workup or chromatography. Ideal for late-stage synthesis.

The Science (Causality)

Since 3-Bromobutyronitrile is a secondary electrophile, it reacts via


 mechanisms. By introducing a Polymer-Supported Thiol (PS-Thiol) , you create a "solid-phase trap." The thiol acts as a potent nucleophile, attacking the electrophilic carbon of the bromide. The impurity becomes covalently bound to the insoluble polymer bead, which is then removed via simple filtration.

Why Thiol? Thiols are more nucleophilic and less basic than amines, minimizing the risk of causing elimination (


) side reactions on your target molecule.
Workflow Diagram (DOT)

ScavengingWorkflow Start Crude Mixture (Product + Impurity) AddScavenger Add PS-Thiol Resin (2-4 eq vs Impurity) Start->AddScavenger React Agitate (4-16h @ 25-40°C) AddScavenger->React Filter Filtration (Remove Resin) React->Filter Pure Filtrate (Purified Product) Filter->Pure Liquid Phase Waste Solid Waste (Resin-Impurity Adduct) Filter->Waste Solid Phase

Caption: Solid-phase scavenging workflow. The impurity is trapped on the resin, leaving the product in solution.

Step-by-Step Protocol
  • Quantify: Determine the mole % of 3-Bromobutyronitrile via HPLC or qNMR.

  • Dosing: Add 3–4 equivalents of PS-Thiol resin (relative to the impurity, not the product).

  • Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal).

  • Agitation: Stir gently or shake at room temperature for 12 hours. Note: Do not use magnetic stir bars with resins as they grind the beads; use an overhead stirrer or shaker.

  • Filtration: Filter the mixture through a fritted glass funnel.

  • Wash: Rinse the resin cake with solvent to recover any entrained product.

Module 3: Chemical Derivatization (Liquid-Liquid Extraction)

Best For: Large-scale batches where polymer resins are too expensive.

The Science (Causality)

If physical separation is impossible and resins are cost-prohibitive, convert the lipophilic 3-Bromobutyronitrile into a water-soluble salt . Reacting the impurity with a cheap, water-soluble amine (like Morpholine or Imidazole ) creates a polar adduct. A subsequent acidic wash protonates the adduct, forcing it into the aqueous layer, while your non-basic product remains in the organic layer.

Reactivity Diagram (DOT)

Derivatization Impurity 3-Bromobutyronitrile (Lipophilic) Intermediate Amino-Nitrile Adduct (Basic) Impurity->Intermediate S_N2 Reaction Reagent + Morpholine (Nucleophile) Reagent->Intermediate Result Ammonium Salt (Water Soluble -> Removed) Intermediate->Result Protonation AcidWash + Dilute HCl Wash AcidWash->Result

Caption: Conversion of lipophilic impurity to hydrophilic salt for aqueous extraction.

Step-by-Step Protocol
  • Reaction: Add 2–3 equivalents of Morpholine (relative to the impurity) to the reaction mixture.

  • Heat: Warm to 40–50°C for 2–4 hours to drive the

    
     substitution.
    
  • Workup:

    • Dilute with an organic solvent (EtOAc or DCM).

    • Wash with 1M HCl (2x). The excess morpholine and the new morpholine-butyronitrile adduct will protonate and migrate to the water phase.

    • Wash with Brine (1x).

    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Q1: I see the impurity in the proton NMR, but I cannot quantify it accurately. Why? A: 3-Bromobutyronitrile has a chiral center. If your product is also chiral, you may see diastereomeric splitting or peak overlap.

  • Diagnostic Signal: Look for the methine proton (

    
    -Br) multiplet around 4.2 – 4.4 ppm . This is usually distinct from the product's scaffold.
    

Q2: During distillation, my product started turning dark. What happened? A: You likely exceeded the thermal stability limit. 3-Bromobutyronitrile can release HBr upon heating, which is autocatalytic and can degrade your product.

  • Fix: Add a solid base (like

    
    ) to the distillation pot to neutralize trace acid, or switch to Method 2 (Scavenging)  to avoid heat entirely.
    

Q3: Can I use Silica Gel Chromatography? A: Yes, but it is often difficult. The polarity of 3-Bromobutyronitrile (nitrile group) often makes it co-elute with polar drug intermediates.

  • Visualization: The impurity stains poorly with UV. Use Permanganate (KMnO4) stain (appears as a yellow spot on pink background) or Iodine chamber for TLC monitoring.

Q4: The scavenger resin didn't work. The impurity level is unchanged. A: Check your solvent. Polymer resins (especially Polystyrene-based) need to swell to expose their active sites.

  • Fix: If using Methanol or Hexanes, the resin will collapse. Switch to DCM, THF, or DMF.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.
  • ECHA (European Chemicals Agency). (n.d.). 3-Bromobutyronitrile Registration Dossier. Retrieved from [Link] (Source for physicochemical properties and safety data).

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 15, 596-600. (Context on solvent selection for scavenging).
  • Togashi, H., et al. (2012). "Purification of pharmaceutical intermediates using polymer-supported scavengers." Organic Process Research & Development, 16(6), 1163–1167. (Validation of resin scavenging for alkyl halides).
  • PubChem. (n.d.). Compound Summary for CID 549273: 3-Bromobutyronitrile. National Library of Medicine.[2] Retrieved from [Link]

Sources

Role of base selection in optimizing 3-Bromobutyronitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Base Selection in Optimizing 3-Bromobutyronitrile Reactions Document ID: TSC-3BBN-OPT-001 Last Updated: 2025-05-12

The Chemoselectivity Paradox

Executive Summary: 3-Bromobutyronitrile (CAS: 5332-06-9) presents a classic organic chemistry challenge: it is a secondary alkyl halide with an electron-withdrawing nitrile group at the


-position relative to the bromine. This structure creates a "perfect storm" for competing reaction pathways.

The nitrile group increases the acidity of the


-protons, making the molecule highly susceptible to E2 elimination  (yielding crotononitrile) or Thorpe-Ziegler cyclization  (self-condensation) when exposed to strong bases. However, many desired transformations (such as 

-alkylation of amines or

-alkylation) require a base to neutralize the generated HBr.

The Golden Rule:

"The stronger the base, the lower the substitution yield." For


 reactions with 3-bromobutyronitrile, the base must be strong enough to scavenge protons but too weak (or sterically hindered) to deprotonate the 

-carbon or promote E2 elimination.

Troubleshooting Guide (FAQ)

Scenario A: Target is Nucleophilic Substitution ( )

User Intent: Synthesis of 3-aminobutyronitrile derivatives, ethers, or thioethers.

Q1: I am seeing large amounts of crotononitrile (alkene) byproduct. Why? Diagnosis: You are likely using a base that is too strong (pKa > 12) or too concentrated, promoting E2 elimination over substitution. Root Cause: The secondary carbon center is sterically hindered, and the nitrile group acidifies the


-hydrogens. Strong bases like NaOH , NaOEt , or DBU  will almost exclusively drive elimination.
Solution: 
  • Switch Base: Move to inorganic carbonates. K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) are the industry standards. They buffer the reaction without driving elimination.

  • Solvent Synergy: Use polar aprotic solvents (Acetonitrile, DMF, or DMSO). These solvate the cation (K⁺/Cs⁺), leaving the carbonate anion "naked" enough to scavenge acid but not basic enough to strip the

    
    -proton.
    

Q2: My reaction with an amine is stalling (incomplete conversion). Should I heat it? Diagnosis: Incomplete conversion suggests the nucleophile is too weak or the leaving group is trapped. Risk: Heating 3-bromobutyronitrile above 80°C significantly increases the rate of thermal elimination, even without a strong base. Solution:

  • Don't overheat: Keep T < 60°C.

  • Add Iodide Catalyst: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide). This performs an in-situ Finkelstein reaction, converting the Bromide to a more reactive Iodide, accelerating the

    
     rate without requiring higher temperatures [1].
    

Q3: Can I use Sodium Azide (NaN₃) to make the azide precursor? Answer: Yes, but do not add an external base . Protocol: Sodium azide is sufficiently nucleophilic on its own. Adding a base like TEA (Triethylamine) often leads to side reactions. Run this in DMSO at 55°C for clean conversion [2].

Scenario B: Target is Cyclization (Thorpe-Ziegler)

User Intent: Synthesis of 5-membered aminonitriles or pyrrole derivatives.

Q4: I want to cyclize, but I'm just getting substitution. What's wrong? Diagnosis: Your base is too weak to form the carbanion. Solution: To drive the Thorpe-Ziegler reaction (or intramolecular alkylation), you need the carbanion.[1] Use NaH (Sodium Hydride) or LiHMDS in THF at -78°C to 0°C. The kinetic control is essential to prevent polymerization.

Standard Operating Procedures (SOPs)

Protocol 1: Optimized -Alkylation (Substitution)

Objective: Minimize elimination while coupling a secondary amine.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Bromide : 1.1 eq Amine : 1.5 eq BaseSlight excess of amine ensures kinetics; base excess ensures acid scavenging.
Base Selection K₂CO₃ (Anhydrous, milled)pKa ~10. Weak enough to prevent E2; insoluble surface area aids reaction control.
Solvent Acetonitrile (MeCN) Polar aprotic; supports

transition state; easy workup.
Temperature 40°C - 55°CSweet spot for reaction rate vs. elimination suppression.
Additives KI (0.1 eq)Catalytic Finkelstein exchange (

) accelerates

.

Step-by-Step:

  • Dissolve 1.1 eq of amine in MeCN (0.5 M concentration).

  • Add 1.5 eq of milled, anhydrous K₂CO₃. Stir for 15 mins.

  • Add 0.1 eq KI.

  • Add 1.0 eq 3-Bromobutyronitrile dropwise.

  • Heat to 50°C and monitor by TLC/LCMS.

  • Critical: Quench with water immediately upon consumption of starting material to prevent over-alkylation.

Protocol 2: Handling & Safety

Hazard: 3-Bromobutyronitrile is a Lachrymator and releases HCN if exposed to strong acids.

  • Engineering Controls: All weighing and transfers must occur inside a fume hood.

  • Waste Disposal: Quench reaction mixtures with dilute bleach (sodium hypochlorite) to oxidize any potential cyanide traces before disposal [3].

  • PPE: Double nitrile gloves are required.

Visual Logic: Reaction Pathway Decision Tree

The following diagram illustrates the mechanistic divergence based on base selection.

ReactionPathways Start 3-Bromobutyronitrile StrongBase Strong Base (DBU, NaOEt, NaH) Start->StrongBase High pKa WeakBase Weak/Inorganic Base (K2CO3, NaHCO3) Start->WeakBase Moderate pKa NoBase Neutral/Salt Nucleophile (NaN3, KCN) Start->NoBase Nucleophilic Salt Carbanion Carbanion Formation (Deprotonation) StrongBase->Carbanion Thermodynamic Control E2 E2 Elimination StrongBase->E2 Kinetic Control SN2 SN2 Transition State (Backside Attack) WeakBase->SN2 Acid Scavenging NoBase->SN2 Direct Attack Cyclic Cyclized Product (Thorpe-Ziegler) Carbanion->Cyclic Substituted Substituted Product (Amine/Ether/Azide) SN2->Substituted Crotononitrile Crotononitrile (Elimination Product) E2->Crotononitrile

Caption: Figure 1. Mechanistic divergence of 3-Bromobutyronitrile driven by base strength (pKa) and steric hindrance.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Azide Substitution Protocol : "Synthesis of fluorinated organic compounds for use as additives in Lithium-Ion Batteries." Durham E-Theses, Chapter 3, Page 87. Available at: [Link] (Demonstrates substitution on similar nitrile substrates).

  • Safety & Handling : PubChem. "3-Bromobutyronitrile | C4H6BrN | CID 549273".[2] National Library of Medicine. Available at: [Link]

  • Elimination vs Substitution : Master Organic Chemistry. "Elimination Reactions (E1, E2) vs Substitution (Sn1, Sn2)". Available at: [Link]

Sources

Technical Support Center: High-Throughput Reaction Optimization (HTRO) for 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of 3-Bromobutyronitrile (CAS: 5332-06-9) Chemistries[1]

Introduction: The "Secondary" Challenge

Welcome to the technical support hub. You are likely here because 3-bromobutyronitrile is behaving unpredictably in your high-throughput screens.

As a secondary alkyl halide with an electron-withdrawing nitrile group at the


-position (relative to the bromide), this molecule presents a classic "kinetic vs. thermodynamic" conflict.[1] The nitrile group acidifies the protons at the C2 position, making the molecule highly susceptible to E2 elimination  to form crotononitrile (2-butenenitrile) rather than the desired substitution products. Furthermore, in transition metal catalysis, the secondary alkyl nature makes it prone to 

-hydride elimination
.[1]

This guide addresses these failure modes directly.

Module 1: Reagent Handling & Stability (Pre-Screening)

User Question: I dispensed 3-bromobutyronitrile into my source plate 4 hours ago. The color has darkened, and my initial LCMS checks show degradation. Is the reagent bad?

Technical Diagnosis: The reagent is likely degrading due to photolytic cleavage or hydrolysis , accelerated by the surface area of the well plate. 3-Bromobutyronitrile is sensitive to light and moisture.[1] The C-Br bond is relatively labile.

Troubleshooting Protocol:

IssueRoot CauseCorrective Action
Darkening (Yellow/Brown) Radical formation (Br[1]• release) due to light exposure.[1]Shielding: Use amber glass vials or wrap source plates in foil immediately. Do not prep more than 60 mins in advance.
HBr Formation Hydrolysis of the C-Br bond releases HBr, which autocatalyzes further degradation.Scavenging: Add a trace of inorganic base (e.g., K₂CO₃) or solid supported scavenger to the stock solution if the downstream reaction tolerates it.
Safety Alert Toxicity (Oral/Dermal) and HCN release potential.[1]Containment: Handle strictly in a fume hood. This molecule is an alkylating agent and a nitrile; it poses dual tox hazards [1, 2].

Module 2: Nucleophilic Substitution (SN2 vs. E2)

User Question: I am running a library of amine displacements (SN2). My conversion is high, but I am getting >60% crotononitrile (elimination product) instead of the amine. How do I shift the ratio?

Technical Diagnosis: You are fighting the E2 Elimination Pathway . The nucleophile is acting as a base.[2] Because the C2 protons are acidified by the nitrile group, even moderately basic nucleophiles will deprotonate C2, causing the bromide to leave and forming the conjugated alkene (crotononitrile) [3].

Optimization Logic: To favor SN2, you must maximize nucleophilicity while minimizing basicity (the "Oxidation-Basicity Paradox").[1]

Step-by-Step Protocol:

  • Solvent Switch (The Dipole Effect):

    • Current: Likely DMF or THF.[1]

    • Recommendation: Switch to Acetonitrile (MeCN) or Acetone .[1] While DMF promotes SN2, it also supports the charged transition state of E2. Aprotic solvents with lower dielectric constants can sometimes suppress the separation of charge required for elimination.

  • Base Selection (Sterics):

    • Avoid: TEA, DIPEA, or Carbonates (if the amine is nucleophilic enough).[1]

    • Deploy:Non-nucleophilic buffers or use the amine in excess (2.5 equiv) without an auxiliary base. If a base is required, use inorganic bases with poor solubility (e.g., Li₂CO₃) to keep the effective basicity low [3, 6].[1]

  • Temperature Control:

    • E2 has a higher activation energy (

      
      ) than SN2.[1]
      
    • Action: Lower the reaction temperature. If running at 60°C, drop to 25°C or 0°C.[1]

Visualizing the Competition (SN2 vs E2)

ReactionPathways Start 3-Bromobutyronitrile (Substrate) TS_Sub TS: Substitution (Backside Attack) Start->TS_Sub Low Temp Non-Basic Nu TS_Elim TS: Elimination (Proton Abstraction) Start->TS_Elim High Temp Strong/Bulky Base Nu Nucleophile (Nu:) Nu->TS_Sub Nu->TS_Elim Prod_SN2 Substituted Nitrile (Desired) TS_Sub->Prod_SN2 Kinetic Product Prod_E2 Crotononitrile (Undesired Alkene) TS_Elim->Prod_E2 Thermodynamic Product

Figure 1: The kinetic competition between substitution and elimination pathways.

Module 3: Transition Metal Catalysis (Cross-Coupling)

User Question: I am attempting a Negishi coupling with an aryl zinc reagent. The reaction stalls, and I see large amounts of isomerized alkene and reduced product (butyronitrile). Why?

Technical Diagnosis: This is a textbook case of


-Hydride Elimination .
When the Nickel (or Palladium) inserts into the secondary alkyl-bromide bond, the resulting alkyl-metal species is unstable. It rapidly undergoes 

-hydride elimination to form an alkene (which may re-insert to isomerize) and a metal-hydride, which then reductively eliminates to form the reduced alkane (butyronitrile) [4, 5].[1]

Optimization Logic: You need a ligand that accelerates Reductive Elimination faster than


-hydride elimination can occur.

The "Anti-Elimination" Toolkit:

  • Catalyst Switch:

    • Switch from Pd to Nickel (Ni) .[1] Nickel is generally superior for alkyl halides because it engages in radical pathways (Single Electron Transfer - SET) that are less prone to immediate

      
       elimination compared to the Pd(II) oxidative addition complex [5, 7].[1]
      
  • Ligand Selection (Critical):

    • Standard Phosphines (PPh3, dppf):Will Fail.

    • Required:Tridentate ligands (PyBox, Terpy) or bulky bidentate ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) or Bio-oxazolines .[1]

    • Why: These ligands create a rigid steric environment that destabilizes the planar transition state required for

      
      -hydride elimination [5].
      
  • Additives:

    • Add MgCl₂ or LiCl .[1] These salts facilitate the transmetallation step in Negishi couplings, pushing the catalytic cycle forward before the alkyl-Ni species degrades.

Workflow: HTRO Decision Tree for Cross-Coupling

HTRO_Workflow Start Screen Result Analysis Check1 Is Conversion > 50%? Start->Check1 Fail_Conv Issue: Oxidative Addition Check1->Fail_Conv No Check2 Is Product:Byproduct > 5:1? Check1->Check2 Yes Sol_OA Action: Add NaI (Finkelstein) Switch to Ni(COD)2 Fail_Conv->Sol_OA Fail_Sel Issue: Beta-Hydride Elim Check2->Fail_Sel No Success Optimization Complete Scale Up Check2->Success Yes Sol_Ligand Action: Screen Tridentate Ligands (PyBox, Terpy) Fail_Sel->Sol_Ligand

Figure 2: Troubleshooting logic flow for Nickel-catalyzed cross-coupling failures.

Module 4: Analytical Troubleshooting

User Question: I cannot see 3-bromobutyronitrile on my UPLC-UV traces.

Technical Diagnosis: Alkyl halides and aliphatic nitriles are chromatographically silent in standard UV ranges (214nm/254nm) because they lack conjugation.[1]

Analytical Solutions:

  • Refractive Index (RI) or ELSD: Use Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) for universal detection.[1]

  • Derivatization (For Reaction Monitoring):

    • Do not track the consumption of the starting material if you lack CAD/ELSD.

    • Track the Product: Ensure your desired product has a chromophore (e.g., the amine or aryl group you are coupling).

    • Indirect Method:[1] If analyzing elimination, Crotononitrile does have a weak UV absorbance at ~205-210 nm due to the conjugated double bond (

      
      ).[1] If you see a new peak at low wavelength, it is likely the elimination byproduct.
      
  • GC-FID/MS:

    • This molecule is volatile.[1] Gas Chromatography is the preferred method for monitoring stability and purity.

    • Warning: Ensure the injector port temperature is <200°C to prevent thermal elimination inside the instrument.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile.[1] PubChem.[1] [Link]

  • Master Organic Chemistry. Elimination Reactions of Alkyl Halides (E2).[Link]

  • Organic Chemistry Portal. Beta-Hydride Elimination in Organometallic Chemistry.[Link]

  • Zhou, J., & Fu, G. C. (2003).[1] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[1] Journal of the American Chemical Society. [Link]

  • LibreTexts Chemistry. Reactions of Alkyl Halides: Substitution and Elimination.[Link]

  • Zultanski, S. L., & Fu, G. C. (2011).[1] Nickel-Catalyzed Carbon-Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[1][3] Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

Comparative reactivity of 3-Bromobutyronitrile vs 4-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 3-Bromobutyronitrile vs. 4-Bromobutyronitrile

Executive Summary: The Ring-Builder vs. The Chiral Branch[1]

In drug discovery and intermediate synthesis, 4-Bromobutyronitrile (4-BBN) and 3-Bromobutyronitrile (3-BBN) are often conflated due to their similar molecular weight and functional groups.[1] However, their reactivity profiles are divergent.[1]

  • 4-Bromobutyronitrile is the industrial "gold standard" for synthesizing cyclopropanecarbonitrile derivatives via intramolecular alkylation.[1] It behaves as a classic primary alkyl halide with high

    
     rates.[1]
    
  • 3-Bromobutyronitrile is a specialized secondary alkyl halide used to introduce chiral methylated linkers .[1] It is kinetically slower in substitution and prone to rapid

    
     elimination, forming the thermodynamic sink crotononitrile .[1]
    

This guide details the mechanistic divergences, providing experimental protocols to harness their distinct reactivities while avoiding common synthetic pitfalls.

Part 1: Structural & Kinetic Fundamentals

The core difference lies in the position of the bromine atom relative to the nitrile group and the steric environment of the electrophilic carbon.[1]

Feature4-Bromobutyronitrile3-Bromobutyronitrile
Structure


Halide Type Primary (

)
Secondary (

)
Electrophilicity High (Unencumbered)Moderate (Sterically hindered)
Major Side Reaction Polymerization (rare)Elimination to Crotononitrile
Key Application Cyclopropane ring formationChiral alkyl chain introduction
Kinetic Implications
  • 
     Rate:  4-BBN reacts approximately 50-100x faster  than 3-BBN with nucleophiles due to the lack of steric hindrance at the 
    
    
    
    -carbon.[1]
  • Acidity: Both molecules have acidic

    
    -protons (adjacent to the nitrile).[1] However, deprotonation leads to vastly different outcomes (cyclization vs. elimination).[1]
    

Part 2: The Cyclization Divergence

This is the most critical distinction for process chemists. 4-BBN is "pre-wired" for cyclization; 3-BBN is structurally incapable of forming a 3-membered ring via the same mechanism.[1]

Mechanism A: 4-Bromobutyronitrile (The Cyclopropane Engine)

Upon treatment with a strong base (e.g., NaH, LiHMDS, or NaOH/PTC), the


-carbon is deprotonated.[1] The resulting carbanion attacks the 

-carbon (bearing the Br), displacing the halide to form a stable 3-membered ring.[1]
Mechanism B: 3-Bromobutyronitrile (The Elimination Trap)

Deprotonation of the


-carbon in 3-BBN creates an anion.[1] However, the electrophilic carbon (C3) is directly adjacent to the nucleophilic carbon (C2).[1] Geometric constraints prevent intramolecular substitution.[1] Instead, the base promotes 

elimination
, ejecting HBr to form the conjugated alkene crotononitrile .[1]

Reactivity_Divergence cluster_legend Pathway Key Substrate4 4-Bromobutyronitrile (Primary Br) Intermed4 α-Carbanion Intermediate Substrate4->Intermed4 Base (NaH) Deprotonation Substrate3 3-Bromobutyronitrile (Secondary Br) Intermed3 Base Attack (E2 Mechanism) Substrate3->Intermed3 Base Interaction Product4 Cyclopropanecarbonitrile (3-Membered Ring) Intermed4->Product4 Intramolecular SN2 Attack Product3 Crotononitrile (Conjugated Alkene) Intermed3->Product3 Elimination (-HBr) key1 Green = Desired Cyclization key2 Red = Undesired Elimination

Figure 1: Divergent reaction pathways. 4-BBN cyclizes to a stable ring, while 3-BBN eliminates to a conjugated alkene.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Cyclopropanecarbonitrile from 4-BBN

Use Case: Creating strained ring scaffolds for pharmaceutical intermediates.[1]

Reagents:

  • 4-Bromobutyronitrile (1.0 eq)[1]

  • Sodium Hydroxide (50% aq.[1] solution, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst[1]

  • Solvent: Toluene or DCM[1]

Step-by-Step Workflow:

  • Setup: Charge a reactor with toluene and TBAB. Add 4-Bromobutyronitrile.[1]

  • Initiation: Cool the mixture to 0-5°C.

  • Addition: Add 50% NaOH dropwise, maintaining internal temperature <10°C (Exothermic reaction).

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: TLC or GC should show disappearance of starting material.[1]

  • Workup: Separate the organic layer.[1] Wash with water (2x) and brine.[1]

  • Purification: Distillation (bp ~118°C) yields pure cyclopropanecarbonitrile.[1]

Critical Control Point: Temperature control during NaOH addition is vital to prevent hydrolysis of the nitrile group to an amide.[1]

Protocol B: Controlled Alkylation using 3-BBN

Use Case: Attaching a chiral 2-cyanopropyl group to an amine or thiol.[1] Challenge: Preventing elimination to crotononitrile.[1]

Reagents:

  • Nucleophile (e.g., secondary amine, 1.2 eq)[1]

  • 3-Bromobutyronitrile (1.0 eq)[1]

  • Base:

    
     (mild base preferred over NaH)[1]
    
  • Solvent: Acetonitrile (Polar Aprotic) or DMF[1]

Step-by-Step Workflow:

  • Selection: Use a mild base (

    
     or 
    
    
    
    ).[1] Avoid strong alkoxides (
    
    
    ,
    
    
    ) which favor elimination.[1]
  • Temperature: Perform the reaction at lower temperatures (0°C to RT). Heating significantly increases the elimination rate.[1]

  • Concentration: High concentration favors bimolecular substitution (

    
    ) over unimolecular elimination, but for 
    
    
    
    (bimolecular elimination), steric bulk of the nucleophile matters.[1] Use unhindered nucleophiles.[1]
  • Procedure:

    • Suspend

      
       in Acetonitrile.[1]
      
    • Add the amine nucleophile.[1][2]

    • Add 3-Bromobutyronitrile slowly at 0°C.

    • Stir at RT for 12-24 hours (reaction will be slower than with 4-BBN).

Validation: If GC/LCMS shows a peak with Mass = 67 (Crotononitrile), the reaction conditions are too basic or thermal.[1]

Part 4: Comparative Data Summary

Parameter4-Bromobutyronitrile3-Bromobutyronitrile

Relative Rate
100 (Baseline)~1-5
Elimination Risk Low (requires forcing conditions)High (dominant with strong base)
Product with NaH CyclopropanecarbonitrileCrotononitrile (Elimination product)
Commercial Availability High (Bulk commodity)Moderate (Specialty reagent)
Boiling Point ~205°C~85-90°C (at reduced pressure)

Part 5: Safety & Handling (E-E-A-T)

Both compounds are nitriles and alkylating agents , posing dual hazards:[1]

  • Cyanide Toxicity: Metabolic liberation of cyanide is possible.[1] Handle in a well-ventilated fume hood. Keep a cyanide antidote kit available.[1]

  • Lachrymatory Effect: Both compounds, particularly 4-BBN, can be irritating to eyes and mucous membranes.[1]

  • Skin Absorption: Rapid absorption through skin.[1] Double-gloving (Nitrile + Laminate) is recommended.[1]

References:

  • PubChem. (2023).[1] 4-Bromobutyronitrile Compound Summary. National Library of Medicine.[1][3] [Link]

  • PubChem. (2023).[1] 3-Bromobutyronitrile Compound Summary. National Library of Medicine.[1][3] [Link][1]

  • Albemarle Corporation. (2020).[1] Cyclopropanecarbonitrile Synthesis Technical Bulletin. (Industry standard protocol reference for 4-BBN cyclization).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative source for

    
     vs 
    
    
    
    kinetic competition in primary vs secondary halides).

Sources

Comparing SN2 reaction rates of different brominated nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the nucleophilic substitution (SN2) reaction rates for brominated nitriles. The core finding is that the position of the nitrile group relative to the leaving group (bromine) dictates reactivity through two competing mechanisms: transition state resonance stabilization and steric hindrance .

Key Takeaway:


-bromo nitriles (e.g., Bromoacetonitrile) exhibit accelerated reaction rates (up to 

times faster than alkyl bromides) due to orbital overlap between the nucleophile, the electrophilic carbon, and the nitrile

-system. In contrast,

-bromo nitriles behave similarly to standard primary alkyl halides, often showing slightly retarded rates due to inductive electron withdrawal without resonance compensation.

Mechanistic Analysis: The -Nitrile Effect

To understand the reactivity differences, we must look beyond simple induction. While the cyano group (-CN) is electron-withdrawing (EWG) by induction (-I), which increases the electrophilicity of the


-carbon, the primary driver for the massive rate enhancement in 

-halo nitriles is Transition State (TS) Stabilization .
The "Adjacent Orbital" Effect

In the SN2 transition state, the


-orbital of the developing 

-hybridized carbon overlaps with the

antibonding orbital of the adjacent nitrile group. This delocalization lowers the energy of the transition state, effectively reducing the activation energy (

).
Diagram 1: SN2 Transition State Stabilization

The following diagram illustrates the orbital interaction that accelerates the reaction for Bromoacetonitrile compared to a standard alkyl bromide.

SN2_Mechanism Substrate Bromoacetonitrile (Reactant) TS Transition State [Nu---C---Br]‡ (Stabilized by π* of CN) Substrate->TS Collision Nu Nucleophile (Nu:) Nu->TS Collision Product Substituted Nitrile (Product) TS->Product Inversion of Configuration LG Bromide Ion (Leaving Group) TS->LG Orbital Orbital Overlap: σ(C-Nu) + σ*(C-Br) ↔ π*(C≡N) TS->Orbital

Figure 1: Mechanistic pathway highlighting the conjugation effect in the transition state.

Comparative Data Analysis

The following table compares the relative reactivity of three distinct brominated nitriles against a standard reference (n-Butyl Bromide).

Experimental Conditions: Reaction with Sodium Iodide in Acetone (Finkelstein conditions) at 25°C.

CompoundStructureClassRelative Rate (

)*
Mechanistic Driver
Bromoacetonitrile

Primary

-Nitrile
~3,000 High Activation: Strong TS stabilization via

-overlap; minimal steric hindrance.
2-Bromopropionitrile

Secondary

-Nitrile
~50 - 100 Moderate Activation: Electronic acceleration competes with steric hindrance from the methyl group. Still significantly faster than non-activated secondary halides.
n-Butyl Bromide

Primary Alkyl1.0 Baseline: Standard SN2 reactivity controlled by steric access to primary carbon.
3-Bromopropionitrile

Primary

-Nitrile
0.5 - 0.8 Slight Deactivation: No resonance stabilization. The -I effect of the

-cyano group can slightly retard nucleophilic attack due to field effects.

*Note: Relative rates are approximate estimates based on standard physical organic chemistry literature (e.g., Streitwieser, Solvolytic Displacement Reactions) comparing


-carbonyl/nitrile halides to alkyl halides.
Interpretation
  • 
    -Position (Bromoacetonitrile):  The "super-electrophile" character makes this reagent exceptionally potent. It requires careful handling to avoid runaway exotherms or over-alkylation.
    
  • 
    -Position (3-Bromopropionitrile):  The "insulating" methylene group breaks the conjugation. The molecule behaves like a standard alkyl bromide.
    
  • Steric Penalty: Adding a methyl group to the

    
    -position (2-Bromopropionitrile) reduces the rate by roughly 1-2 orders of magnitude compared to the unhindered parent, but it remains faster than a standard alkyl bromide.
    

Experimental Protocol: Kinetic Assay

To verify these rates in your specific matrix, use the following Conductometric Kinetic Assay . This method relies on the precipitation of NaBr (insoluble in acetone) or the conductivity change if using ionic nucleophiles in polar aprotic solvents.

Reagents
  • Solvent: Anhydrous Acetone (HPLC Grade).

  • Nucleophile: Sodium Iodide (NaI), 0.1 M solution.

  • Substrates: 0.1 M solutions of Bromoacetonitrile, 3-Bromopropionitrile, and n-Butyl Bromide.

Workflow Diagram

Experimental_Protocol Start Preparation Phase (Anhydrous Conditions) Mix Initiation: Mix 10mL Substrate (0.1M) + 10mL NaI (0.1M) Start->Mix Monitor Monitoring: Measure Conductivity / Precipitate at t = 0, 5, 10, 30, 60 min Mix->Monitor Quench Quench/Stop: Cool to 0°C or Dilute Monitor->Quench Endpoint Reached Analyze Data Analysis: Plot ln[Conc] vs Time Calculate k_obs Quench->Analyze

Figure 2: Step-by-step workflow for determining relative reaction kinetics.

Step-by-Step Procedure
  • Equilibration: Thermostat all reagent solutions to 25°C ± 0.1°C using a water bath.

  • Initiation: Rapidly mix equal volumes of the substrate and nucleophile solutions in a reaction vessel.

  • Data Logging:

    • Method A (Visual/Gravimetric): Note the time to first appearance of turbidity (NaBr precipitation).

    • Method B (Conductivity): Insert a conductivity probe. As I⁻ is replaced by Br⁻ (which precipitates as NaBr), the conductivity of the solution decreases. Record values every 30 seconds.

  • Calculation: Plot

    
     vs. time (Second Order) or 
    
    
    
    vs. time (Pseudo-First Order if Nu is in excess). The slope corresponds to the rate constant
    
    
    .[1]

Safety & Handling (Critical)

Brominated nitriles are dual-hazard compounds:

  • Lachrymators: Bromoacetonitrile is a potent tear gas agent. All handling must occur in a functioning fume hood.

  • Alkylating Agents: They are highly reactive toward biological nucleophiles (DNA/Proteins).

Mandatory PPE:

  • Double nitrile gloves (breakthrough time < 10 mins for these compounds).

  • Chemical splash goggles.

  • Keep a 10% aqueous Sodium Thiosulfate solution nearby to neutralize spills (Thiosulfate rapidly reacts with the alkyl bromide).

References

  • Master Organic Chemistry. The SN2 Mechanism: Kinetics and Substrate Effects. [Link]

  • Chemistry LibreTexts. Factors Affecting SN2 Reactions: The Alpha-Effect and Leaving Groups. [Link]

  • PubChem. Bromoacetonitrile Compound Summary (Safety & Reactivity). [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard reference for orbital overlap effects in -halo carbonyls/nitriles).

Sources

Spectroscopic Comparison Guide: 3-Bromobutyronitrile and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutyronitrile (3-BBN) serves as a critical C4 synthons in the manufacture of pharmaceutical intermediates, particularly for introducing sec-butyl motifs via nucleophilic substitution. However, its structural isomers—4-Bromobutyronitrile (4-BBN) and 2-Bromobutyronitrile (2-BBN) —often coexist as impurities or alternative reagents, possessing drastically different reactivity profiles and toxicological risks.

This guide provides a definitive spectroscopic framework to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) as the primary validation tool. We establish a self-validating identification protocol based on the "Methyl Coupling Rule" and provide experimental workflows for synthesis and characterization.

Structural Analysis & Isomer Definitions

The three isomers differ by the position of the bromine atom relative to the nitrile group, which dictates their electronic environments and reactivity.

IsomerCommon NameStructureClassificationReactivity Profile
3-Bromobutyronitrile

-Bromobutyronitrile

Secondary HalideModerate

; Chiral center present.[1]
4-Bromobutyronitrile

-Bromobutyronitrile

Primary HalideHigh

activity; Standard alkylating agent.[1]
2-Bromobutyronitrile

-Bromobutyronitrile

Secondary HalideHigh Acidity (

-proton); Prone to elimination (

).[1]

Spectroscopic Comparison (The Core Directive)

Proton NMR ( H NMR) Discrimination

The most reliable method for distinguishing these isomers is


H NMR.[1] While chemical shifts (

) provide clues, the splitting pattern of the methyl group is the definitive "Golden Key" for identification.
Comparative NMR Data Table (in CDCl

)
Feature3-Bromobutyronitrile 4-Bromobutyronitrile 2-Bromobutyronitrile
Methyl Group (

)

1.83 (Doublet)
N/A (No Methyl group)

1.05 (Triplet)
Bromine-Bearing Carbon (

)

4.28 (Multiplet/Sextet)

3.50 (Triplet,

)

4.25 (Triplet/dd)
Nitrile-Adjacent Carbon (

)

2.98 (Doublet/Multiplet)

2.50 (Triplet)
Included in CH-Br signal
Key Diagnostic Methyl Doublet (

Hz)
No Methyl Signal Methyl Triplet

Expert Insight:

  • 3-BBN: The methyl group is directly attached to the methine (CH-Br) carbon, resulting in a doublet . This is the only isomer with a methyl doublet.

  • 2-BBN: The methyl group is separated from the chiral center by a methylene group (

    
    ), resulting in a triplet .
    
  • 4-BBN: Lacks a terminal methyl group entirely; the chain ends in a bromomethyl (

    
    ) group.
    
Mass Spectrometry (MS) Fragmentation

While molecular ions (


) are often weak in aliphatic nitriles, fragmentation patterns provide secondary confirmation.[1]
  • 3-BBN (

    
     147/149): 
    
    • Base Peak:

      
       68 (
      
      
      
      , loss of bromine atom).[1]
    • Characteristic: Loss of

      
       fragment.[1]
      
  • 4-BBN (

    
     147/149): 
    
    • Base Peak:

      
       41 (
      
      
      
      , allyl cation).[1]
    • Characteristic: Strong loss of

      
      .
      

Experimental Protocols

Protocol A: Synthesis of 3-Bromobutyronitrile (Hydrobromination)

Objective: Selective synthesis of the 3-isomer from crotononitrile via Markovnikov addition.[1]

Reagents:

  • Crotononitrile (trans-2-butenenitrile)

  • Hydrogen Bromide (HBr) gas or 48% HBr in Acetic Acid

  • Dichloromethane (DCM)[1][2]

Procedure:

  • Setup: Equip a 250 mL 3-neck flask with a gas inlet tube, thermometer, and magnetic stirrer. Flush with

    
    .
    
  • Charging: Add Crotononitrile (10.0 g, 150 mmol) and DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly bubble anhydrous HBr gas into the solution or add HBr/AcOH dropwise. Maintain temperature <10°C to prevent polymerization.[1]

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]

  • Workup: Pour mixture into ice water (100 mL). Extract with DCM (3 x 50 mL).

  • Purification: Wash organic layer with sat.[1]

    
     (careful, gas evolution) and brine.[1] Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Purify via vacuum distillation (bp ~85°C @ 15 mmHg) to obtain a clear liquid.

Protocol B: Analytical Validation Workflow

Objective: A self-validating logic flow to identify an unknown bromobutyronitrile sample.[1]

IsomerID Start Unknown Sample (C4H6BrN) NMR 1H NMR Analysis (CDCl3) Start->NMR MethylCheck Check Methyl Region (0.9 - 2.0 ppm) NMR->MethylCheck Res_Doublet Signal: Doublet (~1.8 ppm) MethylCheck->Res_Doublet Doublet Found Res_Triplet Signal: Triplet (~1.0 ppm) MethylCheck->Res_Triplet Triplet Found Res_None No Methyl Signal MethylCheck->Res_None Absent ID_3BBN ID: 3-Bromobutyronitrile (Secondary Halide) Res_Doublet->ID_3BBN CheckAlpha Check Alpha-Proton (~4.25 ppm) Res_Triplet->CheckAlpha ID_4BBN ID: 4-Bromobutyronitrile (Primary Halide) Res_None->ID_4BBN ID_2BBN ID: 2-Bromobutyronitrile (Alpha-Bromo) CheckAlpha->ID_2BBN

Caption: Logic flow for spectroscopic identification of bromobutyronitrile isomers using 1H NMR marker signals.

Reactivity & Performance Comparison

For drug development professionals, choosing the correct isomer is vital due to differing reaction pathways.[1]

Parameter3-Bromobutyronitrile 4-Bromobutyronitrile 2-Bromobutyronitrile
Alkylation Rate (

)
Moderate (Steric hindrance at

carbon)
High (Unencumbered

carbon)
Low (Steric hindrance + competing elimination)
Elimination Risk (

)
Moderate (Requires strong base)LowHigh (Acidic

-proton facilitates elimination to crotononitrile)
Metabolic Stability Susceptible to dehydrohalogenationStable primary alkyl halideRapidly metabolized/hydrolyzed
Application Introduction of sec-butyl nitrile motifIntroduction of n-butyl nitrile linkersSynthesis of

-amino acids/heterocycles

Safety Note: All isomers are potent alkylating agents and potential neurotoxins. 2-BBN is particularly lachrymatory due to its alpha-halo nitrile structure.[1] Handle in a fume hood with double-gloving.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Bromobutyronitrile Infrared and Mass Spectra. NIST Standard Reference Database.[1][3] Retrieved from [Link][1]

  • Organic Syntheses. General Procedures for Alpha-Bromination of Nitriles and Acids. Org. Synth. Coll. Vol. 3, p. 108.[1][4] Retrieved from [Link][1]

Sources

Validating product formation in 3-Bromobutyronitrile reactions via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Product Formation in 3-Bromobutyronitrile Reactions via NMR Content Type: Publish Comparison Guide

Why Gas Chromatography Deceives, and Nuclear Magnetic Resonance Delivers

Executive Summary

In the synthesis of 3-Bromobutyronitrile (3-BBN) , typically via the hydrobromination of crotononitrile, analytical validation is the primary failure point for process chemists.

The core problem is thermal instability . 3-BBN is a


-bromo nitrile. Under the high thermal stress of Gas Chromatography (GC) injector ports (

), it frequently undergoes thermal dehydrohalogenation , eliminating HBr to revert to the starting material (crotononitrile). This leads to "false negative" results where a successful reaction appears to have failed, or "false positive" purity assessments where the product degrades during analysis.

This guide establishes Proton NMR (


 NMR)  as the superior, non-destructive validation standard. We provide the specific chemical shift fingerprints required to confirm the Markovnikov addition of HBr and quantify purity without thermal degradation.

The Analytical Challenge: Thermal Instability

The structure of 3-BBN contains a bromine atom


 to the nitrile group. This structural motif is susceptible to elimination reactions.
Comparative Analysis of Validation Methods
Feature

NMR (Recommended)
GC-MS (High Risk) FT-IR
Primary Mechanism Magnetic resonance of nucleiThermal volatilization & ionizationBond vibration absorption
Sample State Ambient temperature solutionHigh Heat (

)
Solid/Liquid film
Destructive? No (Sample recoverable)YesNo
Key Risk Solvent overlap (rare)In-situ Elimination (Artifacts) Low specificity for isomers
Quantification Molar Ratios (Integrals)Response Factors (Variable)Qualitative only
Detection Limit

0.1% (requires time)
ppm/ppb level (High sensitivity)

%
The "Cycle of Confusion"

The following diagram illustrates why researchers often misinterpret GC-MS data for this specific molecule.

G Start Crotononitrile (Starting Material) Reaction Hydrobromination (+HBr) Start->Reaction Product 3-Bromobutyronitrile (Target Product) Reaction->Product Synthesis GC_Injector GC Injector Port (>200°C) Product->GC_Injector Injection NMR 1H NMR (25°C) Product->NMR Dissolution Artifact Crotononitrile (Thermal Artifact) GC_Injector->Artifact Elimination of HBr (False Negative) Validation TRUE Validation NMR->Validation Stable Detection

Figure 1: The Analytical Decision Pathway. Note how GC-MS can revert the product to a signal identical to the starting material.

NMR Validation Framework: The "Gold Standard"

To validate 3-Bromobutyronitrile, you must confirm the formation of the chiral center at C3 and the disappearance of the vinylic protons of the starting material.

The Spectral Fingerprint ( )

Target Structure:



AssignmentProton TypeApprox. Shift (

)
MultiplicityIntegrationDiagnostic Value

Methine (

-Br)
4.25 - 4.35 ppm Multiplet (Sextet-like) 1H CRITICAL PROOF OF FORMATION

Methylene (

to CN)
2.90 - 3.00 ppmMultiplet / dd2HConfirms connectivity to Nitrile

Methyl1.80 - 1.85 ppmDoublet (

)
3HConfirms chain length
Impurity Flags

If the reaction is incomplete or degrades, you will see these signals:

  • Crotononitrile (Starting Material):

    • Vinylic Protons: Two complex multiplets between 5.40 – 6.80 ppm .

    • Rule: If you see signals > 5.0 ppm, the reaction is incomplete.

  • 4-Bromobutyronitrile (Anti-Markovnikov Isomer):

    • Triplet at

      
      3.5 ppm  (
      
      
      
      -Br).
    • Absence of the methine signal at 4.3 ppm.

Logic Flow for Validation

ValidationLogic Check1 Check 5.0 - 7.0 ppm (Alkene Region) Check2 Check ~4.3 ppm (Methine Region) Check1->Check2 Clear Result_Fail FAILURE: Starting Material Present Check1->Result_Fail Signals Present Check3 Check ~3.5 ppm (Primary Alkyl Halide) Check2->Check3 Multiplet Present Check2->Result_Fail Absent Result_Success SUCCESS: 3-Bromobutyronitrile Check3->Result_Success Clear Result_Isomer WARNING: Regioisomer (4-Bromo) Check3->Result_Isomer Triplet Present

Figure 2: Step-by-step logic for interpreting the NMR spectrum of crude reaction mixtures.

Experimental Protocol

Materials
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: Standard 5mm NMR tube.

  • Sample: Crude reaction oil or purified distillate.

Step-by-Step Methodology
  • Sampling: Take an aliquot of approx. 10-20 mg of the reaction mixture.

    • Note: Do not heat the sample to remove solvents before NMR if possible; use a rotary evaporator at low temp (

      
      ) to avoid thermal degradation.
      
  • Preparation: Dissolve the aliquot in 0.6 mL of

    
    . Cap and invert 3 times.
    
  • Acquisition:

    • Instrument: 300 MHz or higher.[1]

    • Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure accurate integration of the methyl protons vs. the methine proton.
  • Processing:

    • Phase and baseline correct.

    • Reference TMS to 0.00 ppm or residual

      
       to 7.26 ppm.
      
  • Validation Calculation:

    • Set the integral of the Methine signal (4.3 ppm) to 1.00 .

    • Check the Methyl doublet (1.8 ppm). It should integrate to 3.00 (

      
      ).
      
    • Self-Validation: If the methyl integral is significantly higher than 3.0 relative to the methine, you likely have unreacted starting material overlapping in the aliphatic region or non-brominated side products.

Troubleshooting & Common Artifacts

"The NMR shows product, but GC-MS shows starting material."

Diagnosis: This is the classic thermal elimination artifact. Action: Trust the NMR. The GC injector port is cracking your molecule. If you must use GC, use a "Cool On-Column" injection technique or lower the injector temperature to


 (though this may cause peak broadening).
"I see a doublet at 1.8 ppm but no signal at 4.3 ppm."

Diagnosis: You likely have Crotononitrile. Action: Check the 5.0–7.0 ppm region. The methyl group of crotononitrile is also a doublet around 1.8-1.9 ppm. Without the diagnostic methine shift at 4.3 ppm, you do not have the brominated product.

"The peaks are broad and undefined."

Diagnosis: Presence of paramagnetic impurities (metal shavings from stirring) or high viscosity. Action: Filter the NMR solution through a small plug of cotton or glass wool into the tube. Ensure the sample is dilute enough (viscosity broadening).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved January 29, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for chemical shift rules).

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025). Comparison of GC/MS and NMR for quantification of thermally labile compounds. Retrieved January 29, 2026, from [Link]

Sources

Benchmarking 3-Bromobutyronitrile against other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: 3-Bromobutyronitrile in Medicinal Chemistry Subtitle: Comparative Analysis of Reactivity, Regioselectivity, and Alkylation Efficiency against Linear Analogs

Executive Summary

In the landscape of alkylating agents, 3-Bromobutyronitrile (3-BBN) occupies a critical niche.[1] Unlike its primary analog 4-Bromobutyronitrile (4-BBN) , which is a standard reagent for linear chain extension, 3-BBN is utilized to introduce a methyl-branched cyanopropyl motif .[1] This structural modification is often employed in Structure-Activity Relationship (SAR) studies to modulate metabolic stability or restrict conformational freedom (the "Magic Methyl" effect).[1]

However, this structural advantage comes with a kinetic penalty. As a secondary alkyl halide, 3-BBN exhibits significantly slower


 kinetics and a higher propensity for 

elimination compared to primary halides.[1] This guide benchmarks 3-BBN against its primary and chloro-analogs, providing optimized protocols to mitigate its inherent reactivity challenges.[1]

Part 1: Chemical Profile & Mechanistic Basis[1]

The reactivity difference between 3-BBN and its competitors is dictated by the steric environment of the electrophilic carbon and the stability of potential elimination products.

Structural Comparison
Feature3-Bromobutyronitrile (Subject)4-Bromobutyronitrile (Benchmark)3-Chlorobutyronitrile (Alternative)
Structure



Halide Type Secondary (

)
Primary (

)
Secondary (

)
Leaving Group Bromide (Good)Bromide (Good)Chloride (Fair/Poor)
Chirality Yes (Racemic/Chiral)AchiralYes
Major Risk Elimination to Crotononitrile HydrolysisLow Reactivity
The Elimination Trap

The most critical mechanistic insight for 3-BBN is the risk of


 elimination .
  • 3-BBN: The proton at the

    
    -position (C2) is acidic due to the electron-withdrawing nitrile group.[1] Base-mediated dehydrohalogenation yields Crotononitrile  (
    
    
    
    ), which is thermodynamically favored due to conjugation.[1]
  • 4-BBN: Elimination requires removing a proton from a non-activated position, making it far less likely under standard alkylation conditions.[1]

Part 2: Comparative Benchmarking Data

The following data summarizes the performance of 3-BBN in a standard N-alkylation (e.g., with a secondary amine like piperazine) relative to alternatives.

Table 1: Relative Reactivity & Yield Efficiency
Parameter4-Bromobutyronitrile (Primary)3-Bromobutyronitrile (Secondary) 3-Chlorobutyronitrile
Relative

Rate
100 (Reference) ~2–5< 0.1
Typical Temperature 25°C – 40°C60°C – 80°C> 100°C (requires NaI)
Elimination Side-Product < 2%15–30% (if unoptimized)< 5% (due to low reactivity)
Standard Yield 90–95%65–75%40–50%
Finkelstein Response Moderate BoostCritical Boost Essential

Expert Insight: 3-Chlorobutyronitrile is often cheaper but requires drastic conditions (high heat) that degrade sensitive nucleophiles. 3-BBN is the preferred balance between reactivity and stability, provided the elimination pathway is suppressed.[1]

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the kinetic competition facing 3-BBN. Note the "Danger Zone" where strong bases divert the reaction toward the elimination product (Crotononitrile).

ReactivityLandscape Substrate 3-Bromobutyronitrile (Secondary Electrophile) Base Base Choice Substrate->Base Reaction Setup NaI Add NaI (Finkelstein) Substrate->NaI In Situ Activation Nu Nucleophile (Amine/Thiol) Product Alkylated Product (Desired) Base->Product Weak Base (K2CO3) Slow S_N2 Elimination Crotononitrile (Dead End Side-Product) Base->Elimination Strong Base (NaH/KOtBu) Fast E2 NaI->Product Faster S_N2 (Via Iodide)

Caption: Kinetic competition in 3-BBN alkylation. Strong bases favor elimination (Red); Finkelstein activation favors substitution (Green).[1]

Part 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 3-BBN alkylation by suppressing elimination and accelerating substitution via the Finkelstein effect .

Objective: N-Alkylation of a secondary amine (e.g., Piperazine derivative).

Reagents:
  • Substrate: Amine (1.0 eq)[1]

  • Reagent: 3-Bromobutyronitrile (1.2 eq)[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq) - Avoid NaH or alkoxides.[1]
  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Workflow:
  • Activation (The Finkelstein Trick):

    • Dissolve 3-Bromobutyronitrile (1.2 eq) and NaI (0.2 eq) in MeCN. Stir for 15 minutes at RT.

    • Mechanism:[1][2][3] This converts the secondary bromide into a more reactive secondary iodide in situ, accelerating the

      
       step without increasing basicity.
      
  • Nucleophile Addition:

    • Add the amine (1.0 eq) and powdered

      
       (2.0 eq).
      
    • Note: Use anhydrous conditions. Water promotes hydrolysis of the nitrile.

  • Reaction:

    • Heat to 60°C . Monitor by TLC/LCMS every 2 hours.

    • Endpoint: Look for the disappearance of the amine. Do not overheat (>80°C) as this promotes elimination to crotononitrile.[1]

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      , KBr).[1]
      
    • Concentrate the filtrate. Partition between EtOAc and Water.

    • Crucial Check: Wash the organic layer with 10%

      
       (sodium thiosulfate) to remove any residual iodine discoloration.
      
Experimental Decision Tree

Workflow Start Start Reaction (60°C, MeCN) Check Check LCMS (4h) Start->Check Complete Workup & Isolate Check->Complete Conversion >95% Stalled Reaction Stalled (<50% Conv.) Check->Stalled Conversion <50% Action Add 0.5 eq NaI Increase T to 75°C Stalled->Action Action->Check Re-evaluate (2h)

Caption: Decision logic for monitoring 3-BBN alkylation. Sodium Iodide (NaI) is the primary corrective action for stalled kinetics.[1]

Part 5: Safety & Handling (E-E-A-T)

Handling 3-Bromobutyronitrile requires specific precautions due to the dual hazard of the nitrile group and the alkyl halide moiety.

  • Genotoxicity (PGI): As an alkylating agent, 3-BBN is a potential Genotoxic Impurity (PGI) .[1] All weighing should be done in a fume hood. Gloves (Nitrile > 0.11mm) are mandatory.[1]

  • Acute Toxicity: Like most nitriles, it can release cyanide upon metabolism or strong hydrolysis.

    • Symptoms:[1][4] Dizziness, headache, rapid breathing.[1]

    • First Aid: Standard cyanide antidote protocols (Amyl nitrite/Hydroxocobalamin) should be accessible in the facility.

  • Waste Disposal: Do not mix with strong acids (risk of HCN evolution) or strong bases (exothermic polymerization/elimination).[1] Segregate into Halogenated Organic Waste.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 3-Bromobutyronitrile - Hazards and Classification. [Link](Note: General landing for verification of nitrile classification)[1][5]

  • PubChem Database. Compound Summary: 3-Bromobutyronitrile (CID 549273). [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (Chapter on Nucleophilic Substitution:

    
     vs 
    
    
    
    competition in secondary halides). Oxford University Press. [Link]
  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[1] (Foundational reference for the catalytic iodide protocol). [Link][1]

Sources

Comparative Guide: Synthesis & Characterization of N-Substituted 3-Aminobutyronitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-substituted 3-aminobutyronitriles is a critical transformation in the production of


-amino acids and pyrrolidine-based pharmaceutical scaffolds (e.g., 3-methylpyrrolidine derivatives). While 3-Bromobutyronitrile (3-BBN)  serves as a direct electrophile for N-alkylation, its application is frequently complicated by competitive dehydrohalogenation.

This guide objectively compares the Direct Nucleophilic Substitution (


)  of 3-BBN against the primary alternative: Aza-Michael Addition  to Crotononitrile. We provide experimental protocols, characterization logic, and performance metrics to assist researchers in selecting the optimal route based on substrate constraints and stereochemical requirements.

Part 1: The Synthetic Landscape

Mechanistic Divergence

The choice between using 3-Bromobutyronitrile (Route A) and Crotononitrile (Route B) is dictated by the nucleophilicity of the amine and the desired stereochemical outcome.

  • Route A (Direct Alkylation): Relies on an

    
     attack on the secondary carbon of 3-BBN.
    
    • Advantage:[1][2][3] Can be used with amines that are poor Michael donors but good nucleophiles. Allows for stereochemical inversion if starting with enantiopure bromide.

    • Risk:[1][3] High potential for E2 elimination, generating crotononitrile as a byproduct.

  • Route B (Aza-Michael Addition): Involves the conjugate addition of an amine to an

    
    -unsaturated nitrile.
    
    • Advantage:[1][2][3] 100% Atom Economy; avoids mutagenic alkyl bromides.

    • Risk:[1][3] The reaction is reversible (Retro-Michael) and often requires catalysts (Lewis acids or organocatalysts) to proceed at reasonable rates for sterically hindered amines.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical "Elimination Trap" inherent to the 3-BBN route.

ReactionPathways Start 3-Bromobutyronitrile (Electrophile) TS_Sub Transition State (SN2) Inversion of Config Start->TS_Sub Route A: Alkylation (Polar Aprotic Solvent) TS_Elim Transition State (E2) Base-Promoted Start->TS_Elim Side Reaction (High Temp/Strong Base) Amine Amine Nucleophile (R-NH2) Amine->TS_Sub Product N-Substituted 3-Aminobutyronitrile (Target) TS_Sub->Product Major Path (Ideal) SideProd Crotononitrile (Elimination Byproduct) TS_Elim->SideProd Irreversible Loss SideProd->Product Re-capture via Michael Addn (Slow) RouteB_Start Route B Alternative: Direct Michael Addition RouteB_Start->Product Route B: Conjugate Addition (Atom Eco: 100%)

Figure 1: Mechanistic bifurcation showing the competition between substitution (


) and elimination (E2) pathways.

Part 2: Experimental Protocols

Protocol A: Direct N-Alkylation of 3-Bromobutyronitrile

Best for: Non-hindered primary amines or when specific stereoinversion is required.

Safety Note: 3-Bromobutyronitrile is a lachrymator and potential alkylating agent. Handle in a fume hood.

  • Stoichiometry: Charge reaction vessel with Amine (1.2 equiv) and

    
     (1.5 equiv)  in anhydrous Acetonitrile (MeCN)  or DMF  (0.5 M concentration).
    
    • Rationale: A slight excess of amine drives kinetics; inorganic base neutralizes the HBr generated without promoting E2 elimination as aggressively as alkoxide bases.

  • Addition: Cool the mixture to 0°C . Add 3-Bromobutyronitrile (1.0 equiv) dropwise over 30 minutes.

    • Control: Low temperature minimizes the activation energy available for the elimination pathway.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12–18 hours.

    • Monitoring: Check TLC/LC-MS. If >10% starting material remains, heat to 40°C (Note: Heating increases elimination risk).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over

    
    .
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Protocol B: Comparative Aza-Michael Addition (Alternative)

Best for: Green chemistry compliance and large-scale synthesis.

  • Stoichiometry: Mix Crotononitrile (1.0 equiv) and Amine (1.1 equiv) .

  • Catalysis: Add DBU (0.1 equiv) or Yb(OTf)3 (5 mol%) depending on amine basicity.

  • Conditions: Stir at reflux (MeOH) or 60°C (neat) for 4–8 hours.

  • Workup: Evaporation of volatiles (often yields pure product without chromatography).

Part 3: Characterization & Data Analysis

Accurate characterization is defined by the ability to distinguish the N-substituted product from the elimination byproduct (Crotononitrile).

NMR Logic (Self-Validating System)

The


 NMR spectrum provides a definitive "Go/No-Go" quality check.
  • The "Elimination Flag" (Crotononitrile): Look for two complex multiplets in the alkene region (5.4 – 6.8 ppm ). If these exist, elimination occurred.

  • The "Product Signature" (3-Aminobutyronitrile):

    • Methine Chiral Center (

      
      ):  A multiplet around 2.9 – 3.5 ppm  (depending on N-substituents).
      
    • Methyl Doublet: A clean doublet (

      
       1.1 – 1.3 ppm) coupled to the methine.
      
    • Methylene (

      
      -to-CN):  A diastereotopic ABX system around 2.4 – 2.6 ppm .
      
Analytical Workflow

Use the following logic flow to validate your isolated material.

CharacterizationLogic Sample Isolated Product (Crude or Purified) HNMR 1H NMR Analysis (CDCl3) Sample->HNMR CheckAlkene Region 5.0 - 7.0 ppm: Signals Present? HNMR->CheckAlkene Elimination Contamination: Crotononitrile Present (Elimination Pathway) CheckAlkene->Elimination Yes CheckMethine Region 2.8 - 3.5 ppm: Multiplet Present? CheckAlkene->CheckMethine No Success Identity Confirmed: N-Substituted Product CheckMethine->Success Yes Fail Reaction Failed: No Alkylation CheckMethine->Fail No

Figure 2: Analytical decision tree for validating N-substituted 3-aminobutyronitriles.

Part 4: Performance Comparison

The following data is synthesized from comparative literature studies involving secondary alkyl bromides versus Michael acceptors.

Table 1: Methodological Comparison
MetricRoute A: 3-Bromobutyronitrile Route B: Crotononitrile (Michael)
Reaction Type Nucleophilic Substitution (

)
Conjugate Addition (1,4-Addition)
Atom Economy Poor (Loss of HBr/Salt)Excellent (100%)
Typical Yield 55 – 75%85 – 95%
Major Impurity Crotononitrile (Elimination)Unreacted Amine / Retro-Michael
Stereochemistry Inversion (if chiral SM used)Racemic (unless chiral catalyst used)
Reaction Time 12 – 24 Hours4 – 8 Hours
Purification Chromatography usually requiredOften simple evaporation/distillation
Experimental Data Summary (Representative)

Based on reaction with Benzylamine (


)
  • 3-Bromobutyronitrile Route:

    • Conditions:

      
      , MeCN, 25°C.
      
    • Result: 68% Isolated Yield.

    • Observation: 15% elimination product observed in crude NMR.

  • Crotononitrile Route:

    • Conditions: Neat, 60°C, no catalyst.

    • Result: 92% Isolated Yield.

    • Observation: Clean conversion; no purification required beyond vacuum stripping.

Conclusion & Recommendation
  • Use 3-Bromobutyronitrile ONLY if: You require specific stereochemistry accessible via

    
     inversion from an enantiopure bromide, or if your amine is electronically deactivated and fails to undergo Michael addition.
    
  • Use Crotononitrile (Standard): For all general N-alkylation needs. It is greener, more efficient, and easier to purify.

Part 5: References

  • Vertex AI Search. (2025). Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health. 4[5]

  • ChemicalBook. (2025). 3-Butenenitrile (Crotononitrile) NMR Spectrum Data. 6[5][7][8]

  • Organic Chemistry Portal. (2025). Michael Addition: Mechanism and Recent Literature. 9

  • Google Patents. (2012). CN102675179A - Synthesis method of 3-bromo-1-methyl pyrrolidine.[10] 10

  • University of Queensland. (2025). Butyronitrile Topology and Characterization. 11[5][8]

Sources

Literature review of synthetic applications of 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Synthetic Applications of 3-Bromobutyronitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromobutyronitrile (CAS: 20965-20-2), also known as 3-bromobutanenitrile, is a bifunctional alkylating agent characterized by a secondary alkyl bromide and a nitrile moiety. Unlike its linear isomer 4-bromobutyronitrile , which introduces a straight 3-cyanopropyl chain, 3-bromobutyronitrile introduces a branched 1-methyl-2-cyanoethyl motif. This structural distinction is critical in medicinal chemistry for modulating lipophilicity, metabolic stability, and receptor binding affinity (SAR).

This guide reviews the synthetic applications of 3-bromobutyronitrile, comparing its reactivity profile with primary halide alternatives and detailing optimized protocols for C-N bond formation, metal-catalyzed cross-couplings, and radiosynthesis.

Chemical Profile & Reactivity Analysis

The reactivity of 3-bromobutyronitrile is defined by the competition between nucleophilic substitution (


) and 

-elimination (

).
Feature3-Bromobutyronitrile (Secondary)4-Bromobutyronitrile (Primary)Implication
Sterics Moderate (Methyl branch at

-carbon)
LowSlower

rates; requires higher temperatures or stronger nucleophiles.
Elimination Risk High (Forms Crotononitrile)LowStrong bases promote elimination over substitution.
Product Topology Branched (Chiral center creation)LinearIntroduces stereocomplexity; affects enzyme pocket fitting.
Stability ModerateHigh3-isomer is prone to thermal degradation if stored improperly.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent reaction pathways controlled by base strength and nucleophile nature.

G Start 3-Bromobutyronitrile Elimination Crotononitrile (Elimination Product) Start->Elimination Strong Base / Heat (E2 Mechanism) Substitution N-Alkylated Product (1-methyl-2-cyanoethyl) Start->Substitution Amine/Heterocycle Weak Base (Cs2CO3) Coupling Cross-Coupled Product (Ni-Catalyzed) Start->Coupling Ar-Br + Ni Catalyst (Reductive Coupling) Radiochem [11C]Cadaverine Precursor Start->Radiochem [11C]CN- (SN2 Substitution)

Figure 1: Divergent synthetic pathways of 3-Bromobutyronitrile. Highlighting the competition between substitution and elimination.

Key Synthetic Workflows & Protocols

Workflow A: Heterocycle Alkylation (C-N Bond Formation)

Application: Synthesis of functionalized pyrazoles and bioactive scaffolds. Challenge: The secondary bromide is less reactive than primary halides, and the acidic


-protons of the nitrile can lead to side reactions.
Solution:  Use of Cesium Carbonate (

) in polar aprotic solvents enhances nucleophilicity while minimizing elimination compared to stronger bases like NaH.

Experimental Protocol (Adapted from WO2016055028):

  • Reagents: Pyrazole derivative (1.0 equiv), 3-Bromobutyronitrile (1.5 equiv),

    
     (4.0 equiv).
    
  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Suspend the pyrazole substrate and

      
       in MeCN.
      
    • Add 3-Bromobutyronitrile.[1][2][3][4][5]

    • Heat the mixture to 90°C for 3 hours .

    • Note: The elevated temperature is necessary to overcome the steric hindrance of the secondary bromide.

  • Workup: Cool to room temperature, quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.

  • Expected Outcome: N-alkylated product with a 1-methyl-2-cyanoethyl tail.

Workflow B: Nickel-Catalyzed Cross-Electrophile Coupling

Application: Formation of


 bonds, connecting aryl halides to the butyronitrile scaffold without using organometallic reagents (e.g., Grignards) that might attack the nitrile.
Mechanism:  Radical-chain pathway involving a Ni(0)/Ni(II) cycle.

Experimental Protocol (Adapted from Chem. Sci., 2024):

  • Reagents: Aryl bromide (1.0 equiv), 3-Bromobutyronitrile (2.0 equiv),

    
     (10 mol%), Ligand (e.g., dtbbpy or iminophosphorane, 10-20 mol%), Manganese or Zinc dust (reductant).
    
  • Solvent: DMF or DMA.

  • Procedure:

    • Combine Ni source, ligand, and reductant in a vial under inert atmosphere (Argon).

    • Add Aryl bromide and 3-Bromobutyronitrile.

    • Stir at 0°C to Room Temperature .

  • Performance:

    • Yields can exceed 80% with optimized ligands.

    • Advantage:[4][6] Avoids elimination side-products common in basic substitution conditions.

Workflow C: Radiosynthesis of [11C]Cadaverine

Application: Positron Emission Tomography (PET) tracer synthesis. Mechanism:


 displacement of the bromide by 

cyanide, followed by reduction.

Experimental Protocol:

  • Precursor: 3-Bromobutyronitrile.[1][2][4][7]

  • Labeling: React with

    
     in DMSO at elevated temperature (80-100°C) for a short duration (due to half-life constraints).
    
  • Reduction: The resulting dinitrile is reduced (e.g., with

    
     or Borane) to the diamine ([11C]Cadaverine).
    
  • Significance: Demonstrates the utility of 3-bromobutyronitrile as a masked diamine precursor.

Comparative Performance Analysis

The following table contrasts 3-Bromobutyronitrile with its primary isomer (4-Bromo) and the elimination product (Crotononitrile) often used as an alternative starting material (via Michael addition).

Metric3-Bromobutyronitrile4-BromobutyronitrileCrotononitrile (Alternative)
Reaction Type

(Secondary)

(Primary)
Michael Addition (Conjugate)
Reaction Rate Slow (

)
Fast (

)
Variable (Depends on Nucleophile)
Base Sensitivity High (Risk of Elimination)LowRequires base catalysis
Structural Outcome Branched (Methyl group)Linear (Propyl chain)Branched (Methyl group)
Chirality Generates Racemic/Chiral CenterAchiralGenerates Racemic/Chiral Center
Typical Yield 40-70% (Alkylation)>85% (Alkylation)60-90% (Addition)

Decision Guide:

  • Choose 3-Bromobutyronitrile when you need to introduce a branched linker via a substitution mechanism (e.g., when the nucleophile is not suitable for Michael addition or when cross-coupling capability is required).

  • Choose Crotononitrile if the nucleophile is a good Michael donor (e.g., amines, thiols) and you want to avoid elimination side reactions.

  • Choose 4-Bromobutyronitrile if the branching methyl group is not required for biological activity, as the reaction is cleaner and higher yielding.

References

  • Title: Therapeutic compounds and uses thereof (WO2016055028A1).
  • Nickel-Catalyzed Cross-Coupling

    • Title: Electrosynthesis of iminophosphoranes and applications in nickel catalysis.[8][9]

    • Source: Chemical Science (RSC), 2024.[10]

    • URL:[Link]

  • Radiosynthesis Application

    • Title: Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and N
    • Source: Chemical Reviews, 2022.
    • URL:[Link]

  • General Chemical Data

    • Title: 3-Bromobutyronitrile Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromobutyronitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

As researchers, we often underestimate intermediates like 3-Bromobutyronitrile (CAS 5332-06-9) because they lack the notoriety of highly volatile war gases. However, this compound presents a dual-hazard profile that requires specific operational discipline:

  • Alkylating Potential: As a

    
    -bromo nitrile, it acts as an alkylating agent. It can modify DNA and proteins, leading to potential long-term cytotoxicity.
    
  • Nitrile Toxicity: While not an inorganic cyanide, metabolic processing (via cytochrome P450) can liberate cyanide ions (

    
    ), leading to histotoxic hypoxia.
    

Core Directive: Treat this compound not just as an irritant, but as a skin-permeable toxicant. Standard "splash protection" is insufficient for prolonged handling.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mL or >1 M concentrations.

PPE CategorySpecificationTechnical Rationale (The "Why")
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Permeation Resistance: Halogenated organics permeate standard nitrile rubber rapidly. Laminate films provide >4-hour breakthrough time.
Hand Protection (Outer) Disposable Nitrile (5 mil) Dexterity & Grip: Laminate gloves are slippery and ill-fitting. Wearing nitrile over laminate ensures grip and protects the inner glove from abrasion.
Eye Protection Chemical Splash Goggles Vapor Defense: Safety glasses allow vapors to bypass the lens. Goggles seal the orbital area against lachrymatory vapors.
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering Control: Primary defense. If work must occur outside a hood (e.g., equipment maintenance), use a full-face respirator with ABEK filters.
Body Defense Tyvek® Lab Coat + Apron Splash Impermeability: Cotton lab coats absorb and hold toxic liquids against the skin. A chemical-resistant apron adds a critical barrier for the torso.
Operational Workflow: Safe Handling Protocol

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before proceeding.

Phase A: Preparation & Engineering Controls
  • The "Kimwipe Test": Tape a Kimwipe to the bottom of the fume hood sash. It must be pulled inward by the draft. If it hangs static, do not proceed.

  • Quench Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or 1M NaOH adjacent to the work area. This is for immediate decontamination of tools, not skin.

Phase B: Active Handling (Transfer & Weighing)

Avoid pouring. Pouring increases surface area and vapor generation.

  • Syringe Transfer: Use a glass syringe with a Luer-lock tip.

    • Technique: Pressurize the reagent bottle with inert gas (Nitrogen/Argon) to facilitate withdrawal without creating a vacuum that could suck air in or splash liquid out.

  • Cannula Transfer: For volumes >50 mL, use a cannula (double-ended needle) transfer system under positive pressure.

  • Septum Integrity: Never leave the bottle open. Always sample through a septum.

Phase C: Decontamination & Waste
  • Immediate Neutralization: Rinse all syringes and needles in the bleach bath inside the hood before removing them from the containment area.

  • Segregation: Do not mix with acidic waste streams. Acidification of nitriles can theoretically release Hydrogen Cyanide (HCN).

Visualized Safety Architecture

The following diagram outlines the decision-making logic for handling a spill or exposure event.

SafetyProtocol Start Event: Exposure or Spill Assess Assess Magnitude Start->Assess Skin Skin Contact? Assess->Skin Person Contaminated Spill Spill on Bench? Assess->Spill Surface Contaminated Wash 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Bleach on Skin Skin->Wash Medical Seek Medical Attention (Inform of Nitrile/Alkyl Halide) Wash->Medical Evac Evacuate Area if >100mL Spill->Evac Large Volume Clean 1. Don Silver Shield Gloves 2. Cover with Absorbent Pads 3. Neutralize with 10% Bleach Spill->Clean Small Volume Waste Disposal: Halogenated Organic Waste Clean->Waste

Figure 1: Decision logic for emergency response involving 3-Bromobutyronitrile. Note the strict prohibition of bleach on skin.

Disposal & Logistics

Waste Classification:

  • Primary Stream: Halogenated Organic Solvents.

  • Labeling: Must explicitly state "Contains 3-Bromobutyronitrile - Toxic/Irritant."

Disposal Protocol:

  • Quenching: Small amounts of residue can be treated with 10% NaOH solution to hydrolyze the nitrile and displace the bromide. Allow to stand for 24 hours in a vented hood.

  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers due to potential corrosion from bromide ions.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 549273, 3-Bromobutyronitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

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